molecular formula C8H12ClN3 B1424117 N-(Sec-butyl)-6-chloro-2-pyrazinamine CAS No. 1220027-83-7

N-(Sec-butyl)-6-chloro-2-pyrazinamine

Cat. No.: B1424117
CAS No.: 1220027-83-7
M. Wt: 185.65 g/mol
InChI Key: ALXVKBWPBCONQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Sec-butyl)-6-chloro-2-pyrazinamine is a chemical compound of significant interest in medicinal chemistry research due to its pyrazine core structure . Pyrazinamide, a first-line drug for tuberculosis (TB) therapy, is a simple pyrazinecarboxamide . The unique sterilizing activity of Pyrazinamide comes from its ability to kill non-replicating persister forms of Mycobacterium tuberculosis that other TB drugs fail to eradicate, which is critical for shortening treatment duration . While the specific mechanism of action of N-(sec-butyl)-6-chloro-2-pyrazinamine requires empirical investigation, its structure suggests potential as a building block for developing novel antimycobacterial agents. Researchers are exploring pyrazinamide derivatives to overcome drug resistance and improve efficacy . The chloro and sec-butyl-amino substituents on the pyrazine ring may allow researchers to probe new targets or mechanisms, such as disrupting energy metabolism or trans-translation in mycobacteria . This compound is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-butan-2-yl-6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-3-6(2)11-8-5-10-4-7(9)12-8/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXVKBWPBCONQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-sec-butyl-6-chloropyrazin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for Kinase Inhibitor and Adenosine Receptor Antagonist Discovery

Executive Summary & Physicochemical Identity

N-sec-butyl-6-chloropyrazin-2-amine represents a specialized functionalization of the 2-amino-6-chloropyrazine core. In the context of medicinal chemistry, this molecule serves as a pivotal "linker" scaffold.[1][2] The pyrazine ring provides a bioisostere for pyridine or benzene systems, often improving metabolic stability, while the sec-butyl group introduces chirality and lipophilicity, essential for filling hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases).

The following data establishes the fundamental identity of the compound for analytical verification.

Table 1: Physicochemical Specifications
ParameterValueTechnical Note
IUPAC Name N-(butan-2-yl)-6-chloropyrazin-2-amineSystematic nomenclature for regulatory filing.
Molecular Formula C₈H₁₂ClN₃ Confirmed via elemental composition logic.
Molecular Weight 185.65 g/mol Monoisotopic mass: ~185.07 Da.
LogP (Predicted) 2.4 – 2.8significantly more lipophilic than the parent 2-amino-6-chloropyrazine (LogP ~0.9).
H-Bond Donors 1Secondary amine (-NH-).
H-Bond Acceptors 3Pyrazine nitrogens (N1, N4) + amine nitrogen.
Physical State Pale yellow oil or low-melting solidThe sec-butyl group disrupts crystal packing compared to the parent solid.

Synthetic Architecture & Causality

As a Senior Application Scientist, I do not recommend buying this compound off-the-shelf for high-throughput screening due to potential batch variability in the enantiomeric ratio of the sec-butyl group. Instead, in-house synthesis via Nucleophilic Aromatic Substitution (SNAr) is the gold standard for reliability.

The Mechanism (Why this works)

The reaction relies on the electron-deficient nature of the pyrazine ring.[3] The chlorine atoms at positions 2 and 6 are activated for nucleophilic attack. However, regioselectivity is key. By using 2,6-dichloropyrazine as the starting material, we utilize the symmetry of the molecule to ensure that the first substitution yields the desired product.

Critical Control Point: The reaction must be controlled to prevent di-substitution (where both chlorines are replaced by amines). This is managed by stoichiometry and temperature control.[3]

DOT Diagram: Synthesis Pathway

SynthesisPathway SM1 2,6-Dichloropyrazine (Electrophile) TS Meisenheimer Complex SM1->TS + Heat (80°C) SM2 sec-Butylamine (Nucleophile) SM2->TS S_NAr Mechanism PROD N-sec-butyl-6-chloropyrazin-2-amine (Target) TS->PROD - Cl⁻ BYPROD HCl (Scavenged by Base) TS->BYPROD

Figure 1: SNAr reaction pathway converting 2,6-dichloropyrazine to the target amine.

Validated Experimental Protocol

This protocol is designed as a self-validating system . The checkpoints (TLC/LCMS) ensure you do not proceed with a failed intermediate.

Reagents
  • Substrate: 2,6-Dichloropyrazine (1.0 equiv)

  • Nucleophile: sec-Butylamine (1.1 equiv) — Slight excess ensures conversion.

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv) — Scavenges HCl byproduct.

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA) — Polar protic solvents stabilize the transition state.

Step-by-Step Methodology
  • Reaction Initiation:

    • Dissolve 2,6-dichloropyrazine (e.g., 1.0 g, 6.7 mmol) in absolute Ethanol (10 mL).

    • Add DIPEA (1.75 mL, 10 mmol) followed by sec-butylamine (0.75 mL, 7.4 mmol) dropwise at room temperature.

    • Why: Dropwise addition prevents localized "hotspots" that favor di-substitution.

  • Thermal Activation:

    • Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material (2,6-dichloropyrazine) using 20% EtOAc/Hexanes. The starting material (high Rf) should disappear, replaced by a more polar spot (lower Rf, UV active).

  • Work-up (Purification):

    • Concentrate the ethanol in vacuo.

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Isolation:

    • If the crude purity is <95% (by LCMS), purify via flash column chromatography (SiO₂), eluting with a gradient of 0–30% EtOAc in Hexanes.

DOT Diagram: Experimental Workflow

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Applications in Drug Discovery

The N-sec-butyl-6-chloropyrazin-2-amine molecule is rarely the final drug; it is a pharmacophore building block .

Kinase Inhibition (ATP Competitive)

The pyrazine nitrogen atoms serve as hydrogen bond acceptors for the "hinge region" of kinase enzymes. The sec-butyl group is critical here:

  • Role: It acts as a hydrophobic anchor.

  • Target: It occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed region adjacent to the ATP binding site.

  • Example: Similar motifs are found in inhibitors of p38 MAPK and B-Raf .

Adenosine Receptor Antagonism

Substituted aminopyrazines are well-documented antagonists for the A2B adenosine receptor .

  • Mechanism: The 6-chloro substituent allows for further derivatization (e.g., Suzuki coupling) to add aryl groups that extend into the receptor's deep binding pocket, while the sec-butyl amine mimics the ribose sugar's steric bulk or interacts with specific transmembrane helices.

Analytical Characterization (Expected Data)

To confirm you have synthesized the correct molecule, compare your data against these expected values.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Pyrazine Ring Protons: Two distinct singlets (or tightly coupled doublets) around δ 7.6 – 8.0 ppm.

    • Amine Proton (-NH-): Broad singlet around δ 4.5 – 5.5 ppm (exchangeable with D₂O).

    • sec-Butyl Group:

      • Multiplet (chiral center -CH-): δ 3.8 – 4.1 ppm.

      • Methylene (-CH₂-): Multiplet δ 1.5 – 1.6 ppm.

      • Methyls (-CH₃): Doublet (bound to CH) and Triplet (terminal) around δ 0.9 – 1.2 ppm.

  • LC-MS (ESI+):

    • Major peak at m/z 186.1 [M+H]⁺.

    • Characteristic chlorine isotope pattern: M+2 peak at 188.1 (approx. 33% height of the parent peak).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118458, 2-Amino-6-chloropyrazine. Retrieved from [Link]

  • MDPI (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. (Contextual reference for amino-heterocycle synthesis). Retrieved from [Link]

Sources

Strategic Utilization of 6-Chloro-2-pyrazinamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazine scaffold represents a "privileged structure" in modern medicinal chemistry, appearing frequently in FDA-approved kinase inhibitors, anti-infectives, and GPCR ligands. Within this class, 6-chloro-2-pyrazinamine (CAS: 33332-28-4) serves as a critical, high-utility building block.[1] Its specific substitution pattern—featuring an exocyclic amine for hydrogen bonding and a 6-position chlorine for orthogonal functionalization—makes it an ideal template for mimicking the adenine ring of ATP in kinase drug discovery.

This guide provides a rigorous technical analysis of the 6-chloro-2-pyrazinamine scaffold, detailing its electronic properties, synthetic utility, and application in high-value drug design workflows.[1]

Chemo-Structural Rationale

The "Privileged" Nature of the Scaffold

The 6-chloro-2-pyrazinamine core offers three distinct advantages over analogous pyridine or pyrimidine scaffolds:

  • Reduced Basicity: The additional nitrogen in the pyrazine ring lowers the pKa of the system compared to pyridine. This reduces non-specific protein binding and improves the lipophilic efficiency (LipE) of the final drug candidate.

  • Hinge-Binding Geometry: The 2-amino group functions as a hydrogen bond donor, while the N-1 ring nitrogen acts as a hydrogen bond acceptor.[1] This D-A (Donor-Acceptor) motif is perfectly spaced to interact with the "hinge region" backbone residues (e.g., Glu/Leu/Met) in the ATP-binding pocket of protein kinases [1].

  • Orthogonal Reactivity: The 6-chloro substituent allows for late-stage diversification via palladium-catalyzed cross-coupling, enabling the rapid generation of structure-activity relationship (SAR) libraries without altering the hinge-binding core.[1]

Electronic Profile & Reactivity
  • Electrophilicity: The pyrazine ring is electron-deficient (

    
    -deficient).[1] The chlorine at position 6 is activated for oxidative addition to Pd(0) species, making it highly reactive in Suzuki-Miyaura and Sonogashira couplings.
    
  • Nucleophilicity: The exocyclic amine (N-2) is weakly nucleophilic due to resonance delocalization into the electron-poor ring.[1] Standard acylation requires activation (e.g., acid chlorides or HATU), while

    
     displacement by the amine requires forcing conditions.
    

Synthetic Architecture & Protocols

The following workflows describe the standard operating procedures (SOPs) for manipulating this scaffold. These protocols are designed to minimize side reactions such as catalyst poisoning by the free amine or bis-coupling.[1]

Workflow A: C-6 Diversification (Suzuki-Miyaura Coupling)

Objective: Introduction of aryl/heteroaryl groups at the 6-position. Challenge: The free amino group can coordinate to Palladium, deactivating the catalyst. Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) that prevent amine coordination.[1]

Standard Protocol:

  • Reagents: 6-chloro-2-pyrazinamine (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 M aq, 3.0 eq).
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat to 90°C for 4–12 hours under

    
     atmosphere.
    
  • Purification: The product often precipitates upon cooling or water addition.[1] If not, extract with EtOAc and purify via silica flash chromatography (0-10% MeOH in DCM).[1]

Workflow B: N-2 Functionalization (Amide Coupling)

Objective: Acylation of the exocyclic amine to modulate solubility or target affinity.[1] Challenge: Low nucleophilicity of the aminopyrazine. Solution: Use of high-activity coupling reagents or pre-formed acid chlorides.[1]

Standard Protocol:

  • Reagents: Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), 6-chloro-2-pyrazinamine (1.0 eq).[1]

  • Solvent: DMF (anhydrous).

  • Procedure: Pre-activate the acid with HATU/DIPEA for 15 mins before adding the pyrazine. Stir at 60°C for 12 hours.

  • Note: If the reaction is sluggish, conversion of the acid to the acid chloride using

    
     followed by reaction in Pyridine/DCM is the preferred alternative.
    

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways starting from 6-chloro-2-pyrazinamine, highlighting its role as a branching point in library synthesis.

G Start 6-Chloro-2-pyrazinamine (Core Scaffold) Inter1 Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Start->Inter1 Preferred Route (C-C Bond Formation) Inter2 Amide Coupling (R-COCl / HATU) Start->Inter2 Acylation Inter3 SNAr Displacement (NaSR / NaOR) Start->Inter3 Nucleophilic Subst. Prod1 6-Aryl-2-pyrazinamine (Kinase Hinge Binder) Inter1->Prod1 Library Gen Prod2 N-(6-chloropyrazin-2-yl)amide (Modulated Solubility) Inter2->Prod2 Prodrug/SAR Prod3 6-Thio/Alkoxy-pyrazinamine Inter3->Prod3 Bioisostere

Figure 1: Divergent synthetic pathways for 6-chloro-2-pyrazinamine. The Suzuki route (top) is the industry standard for generating kinase inhibitor libraries.

Medicinal Chemistry Case Study: Nek2 Inhibitor Design

A prime example of this scaffold's utility is in the development of inhibitors for Nek2 (NIMA-related kinase 2) , a mitotic kinase overexpressed in various carcinomas [2].

The Design Hypothesis

Researchers identified that the aminopyrazine moiety could serve as a bioisostere for the adenine ring of ATP.

  • The Hinge Interaction: The N-1 and 2-

    
     of the pyrazine form a bidentate hydrogen bond network with the backbone of Cys89 in the Nek2 hinge region.
    
  • The Hydrophobic Pocket: A substituent at the 6-position projects into the hydrophobic pocket behind the ATP binding site (Gatekeeper region).

Experimental Workflow (Validated)

To validate this hypothesis, the following synthesis was executed:

StepReaction TypeReagentsConditionsOutcome
1 Suzuki Coupling 6-chloro-2-pyrazinamine + 3,4,5-trimethoxyphenylboronic acid

,

, DME/H2O, 105°C (MW)
Yield: 78%.[1] Formation of the biaryl core.[2]
2 Bromination Product of Step 1 + NBSDMF, 0°C to RTYield: 85%. Regioselective bromination at C-5 (vacant position).[1]
3 SNAr / Amination Product of Step 2 + Cyclic AmineNMP, 140°C (MW)Yield: 60%.[1] Introduction of solubilizing group at C-5.

Result: The final compound demonstrated


 nM against Nek2, confirming the 6-chloro-2-pyrazinamine as a robust starting point for potent kinase inhibitors [2].[1]

Detailed Experimental Protocol: Suzuki Cross-Coupling

This protocol is optimized for 6-chloro-2-pyrazinamine to minimize dehalogenation and homocoupling.[1]

Materials:

  • 6-Chloro-2-pyrazinamine (129.5 mg, 1.0 mmol)[1]

  • 4-Fluorophenylboronic acid (168 mg, 1.2 mmol)[1]

  • 
     (41 mg, 0.05 mmol)
    
  • Potassium Carbonate (

    
    ) (414 mg, 3.0 mmol)
    
  • Solvent System: 1,4-Dioxane / Water (4:1 ratio, 5 mL total)[1]

Procedure:

  • Setup: Charge a 20 mL microwave vial or pressure tube with the pyrazine, boronic acid, base, and Pd catalyst.

  • Degassing: Add the solvent mixture. Sparge with Argon gas for 5 minutes (Critical step to prevent oxidative homocoupling of the boronic acid). Cap the vial immediately.

  • Reaction: Heat the block to 90°C. Stir magnetically at 600 rpm for 6 hours.

    • Monitoring: Check via LC-MS.[1] The starting material (m/z 129/131) should disappear, replaced by the product (m/z 190).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash chromatography (Hexanes:EtOAc gradient 0-50%).

References

  • National Institutes of Health (PMC). (2010).[1] Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization.[3] Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 6-chloropyrazin-2-amine (CID 118458).[1][4][5] Retrieved from [Link]

Sources

A Comprehensive Safety and Handling Guide for N-(Sec-butyl)-6-chloro-2-pyrazinamine: A Hazard Assessment Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Sec-butyl)-6-chloro-2-pyrazinamine is a substituted pyrazine derivative of interest in medicinal chemistry and drug development. As with many novel research compounds, comprehensive, publicly available safety data is limited. This guide provides a robust safety and handling framework for laboratory personnel. The core directive of this document is to establish a reliable safety profile by leveraging data from structurally related analogs, a standard and necessary practice in risk assessment for research chemicals.

The primary analogs used for this assessment are 6-Chloro-2-pyrazinamine and other pyrazine derivatives for which safety data sheets (SDS) and toxicological information are available. The hazards associated with the sec-butyl moiety are also considered. This approach allows us to anticipate potential risks and establish protocols that ensure the highest level of safety and scientific integrity in the laboratory. Every protocol herein is designed as a self-validating system, emphasizing the causality behind each procedural step to empower researchers with a deep understanding of safe laboratory practices.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in a thorough safety assessment. While experimental data for N-(Sec-butyl)-6-chloro-2-pyrazinamine is not widely published, its structure provides a basis for predicting its behavior.

Figure 1: Chemical Structure of N-(Sec-butyl)-6-chloro-2-pyrazinamine.

Table 1: Physicochemical Properties (Inferred and Calculated)

Property Value Basis / Source
Molecular Formula C₈H₁₂ClN₃ Calculated
Molecular Weight 185.65 g/mol Calculated
Appearance Expected to be a solid at room temperature. Based on analogs like 6-Chloro-2-pyrazinamine.[1]
Melting Point 152-154 °C Data for 6-Chloro-2-pyrazinamine.[1] The sec-butyl group may alter this value.
Water Solubility Likely low solubility. Soluble in dimethyl sulfoxide and methanol (data for 6-Chloro-2-pyrazinamine).[1]

| XLogP3 | ~2.9 | Estimated based on analogs. 6-Chloro-2-pyrazinamine XLogP3 is 0.9[2]; the sec-butyl group significantly increases lipophilicity. |

Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS), a hazard classification for N-(Sec-butyl)-6-chloro-2-pyrazinamine is projected from its structural components. The pyrazinamine core is associated with skin and eye irritation, while the overall molecule may present oral toxicity.[2][3]

Figure 2: Anticipated GHS Pictograms and Hazard Statements.

Table 2: Projected GHS Classification

Hazard Class Category Basis for Classification
Skin Irritation Category 2 Based on data for 6-chloro-N,N-dimethylpyrazin-2-amine and 2-Amino-6-Chloropyrazine.[2][3] The Sigma-Aldrich SDS for a related structure also lists Skin Irritation, Category 2.
Serious Eye Irritation Category 2A Based on data for 6-chloro-N,N-dimethylpyrazin-2-amine.[3] The Sigma-Aldrich SDS also lists Eye Irritation, Category 2A.
Acute Toxicity (Oral) Category 4 (Assumed) Many pyrazine derivatives are classified as "Harmful if swallowed".[2][3] This should be assumed as a precautionary measure until data proves otherwise.

| Specific target organ toxicity — single exposure | Category 3 (Possible) | Analogs may cause respiratory irritation.[2][3] This should be considered a potential hazard, warranting handling in a well-ventilated area or fume hood. |

Signal Word: Warning [3]

Precautionary Statements (Selected): P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313.

Exposure Controls and Personal Protective Equipment (PPE)

A proactive approach to exposure control is paramount. The engineering controls and PPE specified below are derived from the potential for skin, eye, and respiratory irritation.[2]

Engineering Controls: The Primary Barrier

The primary method for exposure control is to handle the compound within a certified chemical fume hood. This is crucial not only to prevent inhalation of any fine powders or aerosols but also to contain any potential spills. The causality is direct: if the hazardous substance is physically contained, the risk of exposure is minimized. Ensure the fume hood has a tested and adequate face velocity.

Personal Protective Equipment: The Final Barrier

PPE is not a substitute for robust engineering controls but serves as essential final protection.

Table 3: Required Personal Protective Equipment

Protection Type Specification Rationale and Causality
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. Mandatory. Protects against accidental splashes or airborne particles contacting the eyes. The compound is classified as a serious eye irritant.[3]
Skin Protection Standard laboratory coat. Nitrile gloves (minimum 4 mil thickness). A lab coat protects skin and personal clothing. Nitrile gloves provide a barrier against the compound, which is a known skin irritant.[2] Always check for tears before use and wash hands thoroughly after removal.

| Respiratory Protection | Not typically required if handled in a fume hood. | If work outside a fume hood is unavoidable (e.g., large-scale transfer), a NIOSH-approved respirator with an appropriate particulate filter may be necessary. |

PPE_Workflow start Enter Laboratory step1 1. Don Laboratory Coat (Fasten completely) start->step1 step2 2. Don Eye Protection (Safety glasses or goggles) step1->step2 step3 3. Don Chemical-Resistant Gloves (Check for integrity, pull over cuffs) step2->step3 ready Ready for Handling Compound step3->ready

Figure 3: Standard PPE Donning Workflow for Safe Handling.

Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures prevents both acute exposure and long-term degradation of the research material.

Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Each step logically follows the last to minimize risk.

  • Preparation:

    • Confirm the chemical fume hood is operational.

    • Assemble all necessary equipment (spatula, weigh paper, glassware, solvent).

    • Don all required PPE as per the workflow in Figure 3.

  • Weighing the Compound:

    • Perform all weighing operations on a balance placed inside the chemical fume hood or on a dedicated powder-handling station. This prevents the dispersal of fine particles into the laboratory environment.

    • Use anti-static weigh paper or a tared glass container to minimize loss of material and contamination.

  • Dissolution:

    • Add the solvent to the solid compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately capped or covered to prevent aerosolization.

  • Post-Handling:

    • Clean all equipment and the work surface thoroughly.

    • Remove gloves using the proper technique (e.g., peeling one off with the other) and dispose of them in the designated waste container.

    • Wash hands thoroughly with soap and water, even after wearing gloves.

Storage Requirements

Proper storage is critical for both safety and maintaining the integrity of the compound.

  • Container: Keep in a tightly sealed container to prevent contamination.

  • Environment: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids. While specific reactivity data for this compound is unavailable, this is a standard precaution for amine-containing heterocyclic compounds.

Emergency Procedures and First-Aid Measures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Table 4: First-Aid Measures by Exposure Route

Exposure Route First-Aid Protocol Source
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If symptoms (such as respiratory irritation) persist, seek medical attention.

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention or call a poison control center. | |

Accidental Release (Spill) Protocol

This workflow guides the response to a small-scale laboratory spill.

Spill_Response start Spill Occurs alert Alert personnel in the immediate area start->alert assess Assess spill size and risk alert->assess evacuate Evacuate area. Contact EH&S. assess->evacuate Large or Unmanageable ppe Ensure proper PPE is worn assess->ppe Small and Manageable contain Cover with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully sweep/scoop into a waste disposal container contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste as hazardous material clean->dispose end Spill Managed dispose->end

Figure 4: Emergency Response Workflow for a Small Laboratory Spill.

Toxicological Profile (Inferred)

The toxicological properties of N-(Sec-butyl)-6-chloro-2-pyrazinamine have not been thoroughly investigated. The information below is an inference based on available data for its structural analogs.

  • Acute Toxicity: Assumed to be harmful if swallowed (Category 4), a common classification for pyrazine derivatives.[2][3]

  • Skin Corrosion/Irritation: Expected to be a skin irritant (Category 2).[2][3]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation (Category 2A).[3]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest this compound is a carcinogen, mutagen, or reproductive toxin. Safety data sheets for close analogs state that no component is listed as a carcinogen by ACGIH, NTP, or OSHA. However, the absence of data does not confirm the absence of effect, and appropriate handling precautions remain essential.

Conclusion

While N-(Sec-butyl)-6-chloro-2-pyrazinamine lacks a dedicated and comprehensive safety data sheet, a robust risk assessment based on its structural analogs provides a clear path for its safe handling. The primary hazards are identified as skin irritation, serious eye irritation, and potential oral toxicity . By adhering to the engineering controls, personal protective equipment standards, and detailed handling protocols outlined in this guide, researchers can effectively mitigate these risks. The core principles are containment (via fume hood), prevention of contact (via PPE), and preparedness for emergencies. This proactive and informed approach is fundamental to ensuring both scientific progress and laboratory safety.

References

  • Sigma-Aldrich. (2025, October 16). Safety Data Sheet.
  • PubChem. 6-chloro-N,N-dimethylpyrazin-2-amine | C6H8ClN3 | CID 23273443.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet.
  • ECHEMI. 33332-28-4, 6-Chloro-2-pyrazinamine Formula.
  • Fisher Scientific. (2014, November 13). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 15). Safety Data Sheet.
  • PubChem. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458.
  • Sigma-Aldrich. (2023, September 26). Safety Data Sheet.

Sources

Harnessing Computational Chemistry to Overcome Tuberculosis: A Technical Guide to Pharmacophore Modeling of Chloropyrazinamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tuberculosis (TB), particularly drug-resistant TB, remains a formidable global health challenge, necessitating the urgent development of novel therapeutics. Pyrazinamide (PZA) is a cornerstone of first-line TB treatment, uniquely effective against non-replicating, persistent mycobacteria.[1] Analogs of PZA, such as chloropyrazinamine, represent a promising avenue for discovering next-generation anti-tubercular agents. This guide provides an in-depth, technical walkthrough of ligand-based pharmacophore modeling and its application in elucidating the structure-activity relationships (SAR) of chloropyrazinamine analogs. We will explore the causal logic behind protocol design, rigorous model validation, and the subsequent application of the model in 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies and virtual screening to accelerate the discovery of potent new drug candidates.

Introduction: The Imperative for New Anti-Tubercular Agents

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), is a leading cause of death from a single infectious agent.[2] The efficacy of current treatments is severely threatened by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[3] Pyrazinamide (PZA) is a critical prodrug in the standard short-course TB therapy, converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[4][5] POA is believed to act on multiple targets, including the recently identified aspartate decarboxylase (PanD), which is crucial for coenzyme A biosynthesis.[4][6][7] Resistance to PZA most commonly arises from mutations in the pncA gene, preventing the activation of the prodrug.[8][9]

Developing analogs of PZA, such as chloropyrazinamine derivatives, offers a rational strategy to bypass these resistance mechanisms and enhance potency.[10][11] Computational methods like pharmacophore modeling are indispensable in this endeavor.[2][12] A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. By identifying a common pharmacophore among active chloropyrazinamine analogs, we can rationalize their SAR, guide the design of more potent molecules, and screen vast chemical libraries for novel hits, thereby saving significant time and resources compared to traditional drug discovery methods.[2][13]

The Rationale of Pharmacophore Modeling in Drug Discovery

Pharmacophore modeling serves as a translational bridge between a set of active molecules and a predictive 3D query. The fundamental premise is that molecules with similar biological activities often share a common binding mode, and therefore, a common spatial arrangement of key interacting features.

There are two primary approaches:

  • Structure-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target (e.g., an enzyme's active site) is known. The model is derived from the key interactions observed between the target and a bound ligand.

  • Ligand-Based Pharmacophore Modeling: When the target structure is unknown or ambiguous, as is often the case with PZA's complex mechanism of action, this approach is invaluable.[4] The model is generated by analyzing a set of active ligands to find the shared chemical features responsible for their activity.[14] This guide will focus on the ligand-based approach.

The key chemical features that constitute a pharmacophore model include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (HY)

  • Aromatic Rings (AR)

  • Positive/Negative Ionizable Centers (PI/NI)

A robust pharmacophore model is not just a qualitative description; it is a quantitative tool with defined geometric constraints (distances and angles between features) that can be used to forecast the activity of new molecules.[15]

Experimental Protocol: Generating a Validated Pharmacophore Model

This section details a rigorous, step-by-step workflow for creating and validating a ligand-based pharmacophore model for a series of chloropyrazinamine analogs. The causality behind each step is explained to provide a framework for sound experimental design.

Step 1: Dataset Curation and Preparation

Causality: The quality of a pharmacophore model is entirely dependent on the quality of the input data. A well-curated dataset with accurate biological activity data and structural diversity is essential for building a model that is both predictive and generalizable.

Protocol:

  • Data Collection: Assemble a dataset of chloropyrazinamine analogs with experimentally determined anti-tubercular activity, typically expressed as Minimum Inhibitory Concentration (MIC) values. For this guide, we will use a hypothetical dataset (Table 1).

  • Activity Conversion: Convert MIC values (in µg/mL or µM) to a logarithmic scale (pMIC = -log(MIC)) to linearize the relationship between structure and activity.

  • Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%).[16] The training set is used to generate the pharmacophore hypotheses, while the test set is used for external validation to assess the model's predictive power on unseen data.[17] The split should ensure that the full range of biological activities and structural diversity is represented in both sets.

  • Ligand Preparation:

    • Draw the 2D structures of all molecules.

    • Convert them to 3D structures.

    • Perform a thorough conformational analysis for each molecule to generate a diverse set of low-energy conformers. This is critical because the bioactive conformation (the shape the molecule adopts when binding to its target) is often not the global minimum energy state.

    • Minimize the energy of all generated conformers using a suitable force field (e.g., MMFF94).[16]

Table 1: Hypothetical Dataset of Chloropyrazinamine Analogs and their Anti-tubercular Activity

Compound IDStructure (R-group variation)MIC (µM)pMIC (-logM)Set Assignment
CPA-01 -H12.54.90Training
CPA-02 -F8.05.10Training
CPA-03 -Cl6.255.20Training
CPA-04 -Br7.55.12Training
CPA-05 -CH310.05.00Training
CPA-06 -OCH315.04.82Training
CPA-07 -NO25.05.30Training
CPA-08 -NH220.04.70Training
CPA-09 -CF34.55.35Training
CPA-10 -Phenyl3.05.52Training
CPA-11 -CN9.05.05Test
CPA-12 -OH18.04.74Test
CPA-13 -Cyclohexyl6.05.22Test

Note: This data is illustrative for the purpose of this guide.

Step 2: Pharmacophore Hypothesis Generation

Causality: This step involves identifying the common 3D arrangement of chemical features present in the most active molecules of the training set. The goal is to produce a set of candidate hypotheses that can explain the observed activities.

Protocol:

  • Feature Definition: Define the types of pharmacophoric features to be considered (e.g., HBA, HBD, HY, AR).

  • Hypothesis Generation: Use a pharmacophore modeling software (e.g., PHASE, LigandScout, Discovery Studio) to align the conformers of the active training set molecules and identify common features.[18] The software generates multiple hypotheses, each consisting of a unique combination of features and their spatial arrangement.

  • Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they map the features of the most active molecules and their ability to align the training set compounds.

A top-ranked hypothesis might, for example, consist of one Hydrogen Bond Acceptor, one Aromatic Ring, and one Hydrophobic feature (AHR), with specific geometric distances between them.

Step 3: Rigorous Model Validation

Causality: Validation is the most critical phase. It ensures that the generated model is not a result of chance correlation and possesses true predictive power.[14][19] A model that is not rigorously validated is scientifically unsound.

Protocol:

  • Internal Validation (Test Set Prediction):

    • Use the highest-ranked pharmacophore hypothesis to predict the activity of the compounds in the test set .

    • The predictive ability is assessed by calculating the predictive correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model.[15]

    • Plot the experimental pMIC values against the predicted pMIC values for the test set. A strong linear correlation demonstrates the model's predictive capability.

  • Fischer's Randomization Test (Chance Correlation):

    • This method assesses the statistical significance of the model. The biological activities of the training set molecules are randomly shuffled multiple times (e.g., 99 times), and a new pharmacophore hypothesis is generated for each shuffled set.

    • The rationale is that if the original model is robust, it will be statistically superior to the models generated from random data. The model is considered valid if the correlation of the original, unshuffled model is significantly higher than that of the randomly generated ones.

  • Decoy Set Screening:

    • Create a large database of "decoy" molecules, which are compounds with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but are structurally distinct and presumed to be inactive.

    • Screen both the active compounds and the decoy set against the pharmacophore model.

    • A good model will preferentially identify the active compounds over the decoys. The performance is often evaluated using metrics like the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve.[2] An Area Under the Curve (AUC) for the ROC plot close to 1.0 indicates excellent model performance.[2]

Caption: Workflow for Ligand-Based Pharmacophore Model Generation and Validation.

Application of the Validated Pharmacophore Model

A validated model is a powerful tool for advancing a drug discovery project. Its primary applications are in 3D-QSAR and virtual screening.

3D-QSAR: Visualizing Structure-Activity Relationships

Causality: 3D-QSAR extends the pharmacophore model by creating a statistical correlation between the 3D properties of the molecules (steric and electrostatic fields) and their biological activity.[20] It provides a visual map that highlights which regions around the molecule favor or disfavor activity, offering direct insights for lead optimization.[21]

Protocol:

  • Molecular Alignment: The validated pharmacophore model serves as the alignment rule. All molecules in the dataset (both training and test sets) are aligned to the pharmacophore features.[22] This step is crucial as it ensures that all molecules are compared in a consistent orientation.

  • Field Calculation: A 3D grid is placed around the aligned molecules. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom.

  • PLS Analysis: Partial Least Squares (PLS) regression is used to build a mathematical model that correlates the variations in the field values with the variations in the pMIC values.[20]

  • Contour Map Generation: The results of the PLS analysis are visualized as 3D contour maps. For example:

    • Green contours may indicate regions where bulky (sterically favored) groups increase activity.

    • Yellow contours may indicate regions where bulky groups decrease activity.

    • Blue contours may show where electropositive groups enhance activity.

    • Red contours may show where electronegative groups enhance activity.

By analyzing these maps, a medicinal chemist can rationally decide where to add or modify functional groups on the chloropyrazinamine scaffold to design more potent analogs.

Virtual Screening: Discovering Novel Scaffolds

Causality: The pharmacophore model can be used as a 3D search query to rapidly screen large chemical databases (containing millions of compounds) for molecules that match the required pharmacophoric features.[18][23] This allows for the identification of novel chemical scaffolds that are structurally different from the initial set of analogs but are predicted to have the same biological activity (a process known as scaffold hopping).[14]

Caption: Pharmacophore-Based Virtual Screening Workflow.

Protocol:

  • Database Screening: The pharmacophore model is used to screen a large compound library. The software retrieves only those molecules that can adopt a conformation matching the pharmacophore features and their geometric constraints.

  • Hit Filtering: The initial list of hits is often large. It can be refined by applying additional filters, such as Lipinski's Rule of Five for drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) property predictions.[24]

  • Molecular Docking: The filtered hits can be subjected to molecular docking studies if a plausible target structure (like PanD) is available.[11] This helps to prioritize compounds based on their predicted binding affinity and interaction patterns within the target's active site.

  • Hit Prioritization: The final output is a manageable list of promising, structurally diverse compounds that can be acquired or synthesized for experimental validation.

Conclusion and Future Outlook

Pharmacophore modeling, when executed with scientific rigor, is a powerful and predictive tool in the fight against tuberculosis. By systematically deconstructing the essential chemical features of active chloropyrazinamine analogs, we can generate validated models that serve a dual purpose: providing a clear rationale for lead optimization through 3D-QSAR and enabling the discovery of novel active compounds via virtual screening. This integrated computational approach significantly enhances the efficiency of the drug discovery pipeline, guiding experimental efforts toward the most promising candidates. As our understanding of PZA's mechanism and resistance evolves, these in silico models can be further refined, bringing us closer to developing the next generation of effective anti-tubercular therapies.

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. [URL Not Available]
  • Kashyap, G. (2025). Pharmacophore Modeling of New Antitubercular Compounds. Interconnected Journal of Chemistry and Pharmaceutical Sciences, 1(2), 66-80. [Link]

  • Kumar, D., et al. (2023). Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents. Journal of Receptor and Signal Transduction Research, 43(3), 83-92. [Link]

  • Naz, S., et al. (2021). Pharmacophore model-based virtual screening, docking, biological evaluation and molecular dynamics simulations for inhibitors discovery against α-tryptophan synthase from Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics, 39(1), 1-15. [Link]

  • Peterson, N. D., et al. (2016). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. ACS Infectious Diseases, 2(9), 627-635. [Link]

  • Singh, S., et al. (2018). Pharmacophore modeling and molecular dynamics approach to identify putative DNA Gyrase B inhibitors for resistant tuberculosis. Journal of Cellular Biochemistry, 119(9), 7328-7338. [Link]

  • Sinha, A., et al. (2015). 2D-QSAR model development and analysis on variant groups of anti-tuberculosis drugs. Bioinformation, 11(7), 343-348. [Link]

  • Nasiri, M. J., et al. (2023). Mechanism of action on Pyrazinamide drug targets in susceptible and resistant bacilli. ResearchGate. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 12(3), 124. [Link]

  • Sinha, A., et al. (2015). 2D-QSAR model development and analysis on variant groups of anti-tuberculosis drugs. Bioinformation, 11(7), 343-348. [Link]

  • Dillon, N. A., et al. (2017). The Bewildering Antitubercular Action of Pyrazinamide. Microbiology Spectrum, 5(4). [Link]

  • Kumar, P., & Kumar, D. (2018). Computational discovery of potent drugs to improve the treatment of pyrazinamide resistant Mycobacterium tuberculosis mutants. Journal of Cellular Biochemistry, 119(9), 7328-7338. [Link]

  • Zhang, Y., et al. (2021). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 9(1), e00234-21. [Link]

  • Khan, A. A., et al. (2024). A robust computational quest: Discovering potential hits to improve the treatment of pyrazinamide-resistant Mycobacterium tuberculosis. Journal of Cellular Biochemistry. [Link]

  • Adeniji, S. E. (2021). Anti-tubercular Modelling via QSAR Approach, In Silico Design and Virtual Docking Screening of Designed Hypothetical Inhibitors Against DNA gyrase Protein. Current Computer-Aided Drug Design, 17(6), 739-758. [Link]

  • Sharma, R., et al. (2024). Computational investigation of pyrazinamide drugs and its transition metal complexes using a DFT approach. Journal of Computational Chemistry, 45(10), 622-632. [Link]

  • ResearchGate. (2015). Is it the pharmacophore generated that needs to be validated?. [Link]

  • Ibrahim, M. A. A., et al. (2020). QSAR Modeling and Molecular Docking Analysis of Some Active Compounds against Mycobacterium tuberculosis Receptor (Mtb CYP121). Journal of Chemistry, 2020, 1-10. [Link]

  • Balasubramanian, V., et al. (2012). Elucidating Pyrazinamide Resistance in Mycobacterium Tuberculosis by Molecular Docking. NIRT Eprints. [Link]

  • Sari, Y. P., et al. (2023). Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Journal of Applied Pharmaceutical Science, 13(11), 169-176. [Link]

  • Kashyap, G. (2025). View of Pharmacophore Modeling of New Antitubercular Compounds. Interconnected Journal of Chemistry and Pharmaceutical Sciences. [Link]

  • Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design. [Link]

  • ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?. [Link]

  • Balasubramanian, V., et al. (2012). Elucidating Pyrazinamide Resistance In Mycobacterium Tuberculosis By Molecular Docking. ResearchGate. [Link]

  • Eldweek, A. (2023). Applications and Limitations of Pharmacophore Modeling. Protac Drug Discovery Pro. [Link]

  • Li, Y., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Advances, 11(5), 2929-2937. [Link]

  • El-Gamal, M. I., et al. (2017). Tailored-pharmacophore model to enhance virtual screening and drug discovery: a case study on the identification of potential inhibitors against drug-resistant Mycobacterium tuberculosis (3R)-hydroxyacyl-ACP dehydratases. Future Medicinal Chemistry, 9(10), 1055-1071. [Link]

  • Asif, M. (2022). Design of pyrazinamide derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Pyrazinamide analogs with antimycobacterial activity. [Link]

  • Singh, V., & Chibale, K. (2021). Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach. Molecules, 26(11), 3247. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

  • JSS Academy of Higher Education & Research. (2020). Basics of Ligand-based Drug Design: 3D-QSAR and Pharmacophore modeling approaches. YouTube. [Link]

  • Hassan, M. I., et al. (2020). The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD. Nature Communications, 11(1), 337. [Link]

  • Patel, H. R., et al. (2018). Designing Potent Antitrypanosomal Agents Using 3D QSAR Pharmacophore Modelling, Virtual Screening and Docking. International Journal of Pharmaceutical Sciences and Research, 9(10), 4165-4175. [Link]

  • Drug Design Org. (2006). 3D-QSAR: Principles and Methods. [Link]

  • Brown, K. C., et al. (2019). Synthesis and SAR of Novel Capsazepine Analogs With Significant Anti-Cancer Effects in Multiple Cancer Types. Frontiers in Oncology, 9, 67. [Link]

  • Ichikawa, S., et al. (2008). Synthesis of caprazamycin analogues and their structure--activity relationship for antibacterial activity. The Journal of Organic Chemistry, 73(2), 521-529. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of N-(Sec-butyl)-6-chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This protocol details the controlled synthesis of N-(sec-butyl)-6-chloro-2-pyrazinamine (also identified as 2-((sec-butyl)amino)-6-chloropyrazine). This molecule serves as a critical "scaffold intermediate" in the development of pyrazine-based kinase inhibitors and antitubercular agents.

The core challenge in this synthesis is regiochemical control . The starting material, 2,6-dichloropyrazine, is symmetric. However, once the first amine is introduced, the ring must be deactivated sufficiently to prevent a second nucleophilic attack (which would yield the unwanted bis-substituted diamine). This protocol utilizes the electronic deactivation principle inherent in Nucleophilic Aromatic Substitution (


) combined with steric gating provided by the sec-butyl group to maximize mono-selectivity.

Retrosynthetic Logic & Mechanism

The synthesis relies on an


 mechanism. The reaction is driven by the electron-deficient nature of the pyrazine ring, which is activated by the two chlorine atoms.
Mechanistic Pathway[1][2][3][4]
  • Nucleophilic Attack: The lone pair of the sec-butylamine nitrogen attacks the carbon at position 2 of the pyrazine ring.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.

  • Elimination: Chloride is expelled, restoring aromaticity.

  • Deactivation (The "Self-Limiting" Step): The newly formed amino group is an Electron Donating Group (EDG). It pushes electron density into the ring (via resonance), raising the energy of the ring's LUMO. This makes the remaining chlorine at position 6 significantly less reactive toward a second attack, naturally favoring the mono-product.

Visualizing the Reaction Pathway

SNAr_Mechanism SM 2,6-Dichloropyrazine (Electrophile) TS Meisenheimer Complex (Transition State) SM->TS  Attack at C2   Reagent sec-Butylamine (Nucleophile) Reagent->TS  Attack at C2   Product N-(Sec-butyl)-6-chloro -2-pyrazinamine (Target) TS->Product  -HCl (Elimination)   Byproduct Bis-substituted Impurity (Over-reaction) Product->Byproduct  Excess Amine / High T (Slow Step)  

Figure 1: Mechanistic pathway showing the critical branch point between the desired mono-substituted product and the bis-substituted impurity.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
2,6-Dichloropyrazine 148.981.05.00 gSubstrate
sec-Butylamine 73.141.22.94 g (approx 4.1 mL)Nucleophile
Triethylamine (TEA) 101.191.55.10 g (approx 7.0 mL)HCl Scavenger
Ethanol (Abs.) 46.07Solvent50 mL (10 vol)Solvent
Step-by-Step Methodology

Step 1: Reaction Setup (0 min)

  • Charge a 100 mL round-bottom flask (RBF) with 2,6-dichloropyrazine (5.00 g) and Ethanol (40 mL).

  • Add a magnetic stir bar and commence stirring at room temperature until fully dissolved.

  • Critical Control Point: Add Triethylamine (1.5 eq) before the amine to ensure the solution remains basic, preventing protonation of the nucleophile.

Step 2: Controlled Addition (15 min)

  • Dilute the sec-butylamine (1.2 eq) in the remaining Ethanol (10 mL).

  • Add the amine solution dropwise to the RBF over 10–15 minutes.

    • Why? High local concentrations of amine can encourage double substitution. Slow addition favors the kinetic mono-product.

Step 3: Reaction Phase (3–5 Hours)

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 78°C) .

  • Monitor: Check by TLC (System: 9:1 Hexane:EtOAc) or HPLC after 2 hours.

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
    • Stop Condition: Do not chase 100% conversion if it risks forming the bis-product (

      
      ). Stop at >95% conversion.
      

Step 4: Workup

  • Cool reaction to room temperature.

  • Concentrate under reduced pressure (Rotavap) to remove Ethanol.

  • Resuspend the residue in Ethyl Acetate (50 mL) and Water (50 mL) .

  • Separate layers. Wash the organic layer with Brine (30 mL) .

  • Dry organic layer over anhydrous

    
    , filter, and concentrate.[1][2]
    

Step 5: Purification

  • The crude material is often pure enough for subsequent steps (

    
    ).
    
  • If high purity is required: Flash Column Chromatography .

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: Gradient 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • Note: The product elutes early; the bis-impurity elutes much later due to increased polarity.

Process Workflow & Validation

The following workflow ensures reproducibility and integrates quality control checkpoints.

Workflow Start Dissolve 2,6-DCP in Ethanol AddBase Add TEA (Base Scavenger) Start->AddBase AddAmine Dropwise Addition of sec-Butylamine AddBase->AddAmine Reflux Reflux (78°C) 3-5 Hours AddAmine->Reflux Check QC Check: HPLC/TLC Reflux->Check Check->Reflux SM > 5% Workup Evaporate EtOH Extract w/ EtOAc Check->Workup SM < 5% Purify Column Chromatography (Hexane/EtOAc) Workup->Purify Final Final Product N-(sec-butyl)-6-chloro-2-pyrazinamine Purify->Final

Figure 2: Operational workflow emphasizing the QC decision loop to prevent over-reaction.

Characterization & Troubleshooting

Self-Validating Analytical Markers

To ensure the protocol was successful, verify the following spectral features. If these are absent, consult the troubleshooting table.

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • Pyrazine Protons: Two distinct singlets (or weak doublets) around

      
       7.6–8.0 ppm. Note: If you see only one singlet integrating to 2H, you likely have the symmetric bis-product.
      
    • NH Proton: Broad singlet around

      
       4.8–5.5 ppm.
      
    • Sec-butyl group: Multiplets at

      
       3.8 (CH), 1.5 (CH
      
      
      
      ), 1.2 (CH
      
      
      ), 0.9 (CH
      
      
      ).
  • Mass Spectrometry (ESI):

    • Look for the Chlorine Isotope Pattern : A characteristic 3:1 ratio of peaks at

      
       and 
      
      
      
      (e.g.,
      
      
      ).
    • Failure Mode: A single peak at higher mass indicates the bis-amino product (Cl has been replaced).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Bis-product formation (>10%) Reaction temperature too high or excess amine used.Reduce amine to 1.05 eq. Lower temperature to 60°C.
Low Conversion (<50%) Inactive amine or insufficient heat.Ensure amine is not a salt (e.g., HCl salt) without extra base. Increase time.
Emulsion during workup Amphiphilic nature of product.Add more Brine. Filter through Celite if solid precipitates are present.

References

  • Dolezal, M., et al. (2006). "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation." Molecules, 11(4), 242–256. (Describes general conditions for aminolysis of chloropyrazines).

  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism.

    
     on electron-deficient rings). 
    
  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on pyrazine reactivity and regioselectivity).
  • Goossen, L., et al. (2013). "Synthesis of Functionalized Pyrazines." Journal of Organic Chemistry. (Provides comparative data on leaving group ability in pyrazines).

Sources

Application Note: N-(Sec-butyl)-6-chloro-2-pyrazinamine as a Pharmacophore Scaffold

[1]

Executive Summary

This guide details the utility of N-(Sec-butyl)-6-chloro-2-pyrazinamine (hereafter referred to as Scaffold A ) as a privileged intermediate in the synthesis of bioactive small molecules.[1]

In modern drug discovery, the pyrazine ring is a bioisostere for pyridine and phenyl rings, offering improved metabolic stability and aqueous solubility. Scaffold A is particularly valuable because it possesses two distinct features:

  • The Sec-butyl "Anchor": A lipophilic, branched amine at position 2 that often occupies hydrophobic pockets in kinases (e.g., the ATP-binding site) or GPCRs, while introducing a chiral center for stereochemical exploration.[1]

  • The Chloro "Handle": A reactive electrophile at position 6, primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (

    
    ).[1]
    

This note provides validated protocols for synthesizing Scaffold A and utilizing it to generate diverse chemical libraries.

Chemical Logic & Structural Analysis[1][2]

To effectively use this scaffold, one must understand the electronic environment of the pyrazine ring.

  • Electron Deficiency: The pyrazine ring is highly electron-deficient (π-deficient).[1]

  • Regiochemistry: In 2,6-dichloropyrazine (the precursor), both positions are equivalent.[1] However, once the first amine (sec-butylamine) is installed to form Scaffold A , the ring electronics change.[1] The amino group is an electron-donating group (EDG) by resonance, making the ring more electron-rich than the starting material, but the remaining chlorine at C6 remains sufficiently activated for further functionalization due to the inductive effect of the adjacent nitrogen atoms.[1]

Stereochemical Consideration (Critical)

The sec-butyl group contains a chiral center.[1]

  • Recommendation: For initial screening, racemic sec-butylamine is cost-effective.[1]

  • Optimization: For lead optimization, synthesize both (R)- and (S)- enantiomers separately using enantiopure amines.[1] Biological targets often exhibit sharp stereoselectivity (eutomer vs. distomer).[1]

Visual Workflows

Diagram 1: Synthesis and Diversification Pathway

This flowchart illustrates the generation of the scaffold and its subsequent divergence into three major compound classes.

GStart2,6-DichloropyrazineScaffoldScaffold AN-(sec-butyl)-6-chloro-2-pyrazinamineStart->ScaffoldSNAr (0°C -> RT)Et3N, EtOHReagentsec-Butylamine(1.05 equiv)Reagent->ScaffoldPath1Suzuki Coupling(Biaryl Analogues)Scaffold->Path1Ar-B(OH)2, Pd cat.Path2Buchwald-Hartwig(Diamino Pyrazines)Scaffold->Path2HNR2, Pd cat.Path3SNAr Substitution(Ether/Thioether)Scaffold->Path3ROH/RSH, NaH

Caption: Synthesis of Scaffold A from 2,6-dichloropyrazine and downstream diversification pathways.

Experimental Protocols

Protocol A: Synthesis of N-(Sec-butyl)-6-chloro-2-pyrazinamine

Objective: Selective mono-amination of 2,6-dichloropyrazine.[1] Challenge: Preventing the formation of the 2,6-bis(sec-butylamino)pyrazine byproduct.

Materials:

  • 2,6-Dichloropyrazine (CAS: 4774-14-5)[1]

  • sec-Butylamine (racemic or chiral)[1]

  • Triethylamine (

    
    )[1]
    
  • Ethanol (Absolute)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 2,6-dichloropyrazine (1.49 g, 10.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature is crucial to kinetically favor mono-substitution.[1]

  • Addition: Mix sec-butylamine (0.77 g, 10.5 mmol, 1.05 equiv) with

    
     (1.5 mL, 11 mmol). Add this mixture dropwise to the pyrazine solution over 15 minutes.
    
  • Reaction: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

  • Monitoring: Check by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, and the mono-substituted product (
    
    
    ) should appear. If the bis-substituted byproduct (
    
    
    ) begins to form, stop the reaction immediately.[1]
  • Work-up: Evaporate ethanol under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).[1]

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
    
  • Yield: Expect 85–92% yield as a pale yellow oil or low-melting solid.[1]

Protocol B: Suzuki-Miyaura Coupling (Library Generation)

Objective: Functionalizing C6 with aryl groups.

Materials:

  • Scaffold A (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • 
     (0.05 equiv)[1]
    
  • 
     (2.0 equiv, 2M aqueous solution)[1]
    
  • 1,4-Dioxane[1]

Step-by-Step Procedure:

  • Degassing: In a microwave vial, combine Scaffold A, boronic acid, and palladium catalyst. Add 1,4-dioxane and the aqueous base. Sparge with nitrogen gas for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).

  • Work-up: Dilute with EtOAc, filter through a Celite pad to remove Pd black.

  • Analysis: Analyze by LC-MS. The chlorine isotopic pattern (M, M+2 in 3:1 ratio) should disappear, replaced by the M+1 of the coupled product.[1]

Quantitative Data Summary: Reactivity Profile

The following table summarizes the reactivity of Scaffold A under different conditions, serving as a reference for troubleshooting.

Reaction TypeNucleophile / PartnerCatalyst/BaseConditionsYield (Avg)Notes

(Synthesis)
sec-Butylamine

EtOH, 0°C to RT88%High selectivity for mono-product.[1]
Suzuki Coupling Phenylboronic acid

/

Dioxane/H2O, 90°C75-95%Excellent tolerance for steric bulk.[1]
Buchwald-Hartwig Morpholine

/ XPhos /

Toluene, 100°C60-80%Requires anhydrous conditions.[1]

(Forced)
Sodium MethoxideNoneMeOH, Reflux45-60%Slow due to electron-donating amine at C2.[1]

Strategic Decision Making (Graphviz)[1]

Use this decision tree to select the correct functionalization path based on your target molecule's requirements.

DecisionTreeRootTarget Moiety at C6?Q1Aryl / Heteroaryl Ring?Root->Q1Q2Amine / Amide?Q1->Q2NoAct1Use Suzuki Coupling(Protocol B)Q1->Act1YesQ3Ether / Alkoxy?Q2->Q3NoAct2Use Buchwald-Hartwig(Cat: XPhos/BrettPhos)Q2->Act2YesAct3Use SNAr(Requires Strong Base NaH/KOtBu)Q3->Act3Yes

Caption: Decision matrix for selecting the optimal synthetic method for C6 functionalization.

References

  • Pyrazine Synthesis Overview

    • Title: Strategies for the Synthesis of Pyrazine Deriv
    • Source:Comprehensive Heterocyclic Chemistry III.
    • Link:[1]

  • Regioselectivity in SNAr Reactions

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloropyrazine.[1]

    • Source:Journal of Organic Chemistry (General Principle Reference).[1]

    • Link:[1]

  • Palladium Catalysis on Chloropyrazines

    • Title: Suzuki–Miyaura Cross-Coupling Reactions of Chloropyrazines.
    • Source:Sigma-Aldrich (Merck) Technical Bulletins.[1]

    • Link:[1]

  • Biological Relevance of Pyrazine Scaffolds

    • Title: Pyrazine-based Kinase Inhibitors: A Review.
    • Source:European Journal of Medicinal Chemistry.
    • Link:

Disclaimer: The protocols provided here are for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,6-dichloropyrazine and sec-butylamine before handling, as they are irritants and toxic if inhaled.[1]

Application Note: Recrystallization Solvent Systems for N-(Sec-butyl)-6-chloro-2-pyrazinamine

[1][2][3]

Part 1: Executive Summary & Chemical Context[2][3]

N-(Sec-butyl)-6-chloro-2-pyrazinamine is a critical intermediate in the synthesis of pyrazine-based pharmaceuticals (e.g., viral polymerase inhibitors) and agrochemicals.[1][2][3] Its purification is often complicated by the presence of regioisomers, unreacted starting materials (2,6-dichloropyrazine), and over-alkylated byproducts (2,6-bis(sec-butylamino)pyrazine).[1][2]

While column chromatography is suitable for milligram-scale discovery, recrystallization is the only viable unit operation for multi-gram to kilogram scale-up.[1][2][3] This guide details the solvent selection logic, screening protocols, and validated methodologies for purifying this compound to >99.5% HPLC purity.

Chemical Structure & Physicochemical Profile[1][2][4][5][6]
PropertyDescriptionImplication for Recrystallization
Core Structure Pyrazine ring (Heteroaromatic)Moderate polarity; H-bond acceptor.[1][2][3]
Substituent 1 Chlorine (C-6)Electron-withdrawing; reduces basicity; increases lipophilicity.[1][2][3]
Substituent 2 sec-Butylamine (C-2)Flexible alkyl chain; increases solubility in non-polar solvents; risk of oiling out .[1][2][3]
Impurity A 2,6-DichloropyrazineHighly non-polar; soluble in hexanes.[1][2][3]
Impurity B Amine Salts (HCl)Highly polar; insoluble in non-polar organics.[1][3]

Part 2: Solvent Selection Strategy

The selection of a recrystallization solvent for sec-butyl substituted heteroaromatics requires balancing the removal of lipophilic impurities against the risk of "oiling out" (liquid-liquid phase separation) due to the flexible alkyl chain lowering the melting point.

Theoretical Grounding: Hansen Solubility Parameters

We utilize a "Like Dissolves Like" approach modified by polarity indices.[1][3]

  • Alcohols (MeOH, EtOH): High solubility at boiling; moderate solubility at ambient.[1][3] Good for removing non-polar impurities if water is used as an anti-solvent.[1][3]

  • Hydrocarbons (Heptane, Hexane): Excellent anti-solvents for polar impurities.[1][3] However, the sec-butyl group often makes the target molecule too soluble in these at room temperature, leading to low yields.[2]

  • Binary Systems (Recommended): A solvent/anti-solvent pair offers the highest tunability.[1][3]

Decision Logic Diagram

The following flowchart illustrates the logical pathway for selecting the optimal solvent system based on your specific crude impurity profile.

SolventSelectionStartSTART: Analyze Crude PurityImpurityCheckDominant Impurity Type?Start->ImpurityCheckPathPolarPolar Salts / Color(Amine HCl salts)ImpurityCheck->PathPolarHigh Salt ContentPathNonPolarLipophilic(Bis-alkylated / Starting Material)ImpurityCheck->PathNonPolarHigh Organic ImpuritySolventASystem A: Ethanol / Water(Reverse Addition)PathPolar->SolventASolventBSystem B: Ethyl Acetate / HeptanePathNonPolar->SolventBOutcomeAResult: Salts stay in water;Product crystallizes.SolventA->OutcomeAOutcomeBResult: Bis-impurity stays in Heptane;Product crystallizes.SolventB->OutcomeB

Figure 1: Decision matrix for solvent selection based on impurity profile.

Part 3: Detailed Experimental Protocols

Protocol A: Ethanol/Water Binary System (Primary Recommendation)

Best for: General purification, removal of inorganic salts, and removal of highly lipophilic side-products.[1][2] Target Yield: 85-92% Target Purity: >99%

Materials
  • Crude N-(Sec-butyl)-6-chloro-2-pyrazinamine (10.0 g)[1][2][3]

  • Ethanol (Absolute or 95%)[1]

  • Deionized Water[2][4]

  • Activated Carbon (Optional, for color removal)[1][2]

Step-by-Step Methodology
  • Dissolution (Saturation):

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethanol (30 mL) (3 vol relative to mass).

    • Heat to reflux (approx. 78°C).[1][3]

    • Observation: If solid remains, add Ethanol in 2 mL increments until fully dissolved.[1][2][3] Do not exceed 5 volumes (50 mL) . If insoluble material remains, it is likely inorganic salt; proceed to hot filtration.[1][2][3]

  • Hot Filtration (Clarification):

    • While at reflux, if the solution is dark or contains particulates, add 0.5 g Activated Carbon.[2] Stir for 5 minutes.

    • Filter rapidly through a pre-warmed Celite pad or sintered glass funnel to remove carbon/salts.[1][3]

    • Return the clear filtrate to a clean flask and bring back to a gentle boil.

  • Anti-Solvent Addition (Controlled Nucleation):

    • Maintain the solution at near-boiling temperature.

    • Add warm Deionized Water (50-60°C) dropwise via an addition funnel.

    • Critical Point: Continue adding water until a persistent turbidity (cloudiness) is observed.[1][3] This usually occurs at an EtOH:Water ratio of approx. 1:1 to 1:2.[1][3]

    • Add 1-2 mL of Ethanol to just redissolve the cloudiness (restore clarity).[1][3]

  • Crystallization (Cooling Ramp):

    • Remove heat source.[1][3] Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Note: Rapid cooling here will trap impurities.[1][2][3]

    • Once at room temperature, cool further in an ice-water bath (0-5°C) for 1 hour.

  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration.[1][2][3]

    • Wash the cake with a cold (0°C) mixture of Ethanol/Water (1:3 ratio).[1]

    • Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Heptane/Ethyl Acetate (Alternative)

Best for: Removing unreacted 2,6-dichloropyrazine (starting material) if it co-elutes in other systems.[1][2]

  • Dissolution: Dissolve crude material in minimal hot Ethyl Acetate (approx. 2 vol) at 70°C.

  • Precipitation: Slowly add hot n-Heptane (approx. 6-8 vol) until slight turbidity.

  • Cooling: Allow to cool to RT.

    • Warning: If the product comes out as an oil ("oiling out"), reheat to dissolve and add a seed crystal of pure product at 40°C.

  • Filtration: Collect solids and wash with cold Heptane.

Part 4: Process Analytical Technology (PAT) & Validation[1]

To ensure the protocol is self-validating, the following analytical checks are mandatory.

Purity Analysis (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase: Gradient A: Water (0.1% Formic Acid) / B: Acetonitrile. 5% B to 95% B over 10 mins.[1][3]

  • Detection: UV at 254 nm (Pyrazine absorption max) and 280 nm.[1][3]

  • Acceptance Criteria: No single impurity >0.1%; Total impurities <0.5%.[1][3]

Differential Scanning Calorimetry (DSC)[1][8]
  • Run a DSC scan from 30°C to 150°C at 10°C/min.[1][3]

  • Purpose: A sharp endothermic peak indicates high crystallinity.[1][3] A broad peak suggests amorphous content or entrapped solvent.[1][3]

  • Reference MP: The melting point for similar alkyl-amino-chloropyrazines is typically in the range of 70–90°C (verify against specific isomer data as sec-butyl derivatives often have lower MPs than n-butyl analogs).[1][2][3]

Part 5: Troubleshooting "Oiling Out"

The sec-butyl group introduces rotational freedom that lowers the crystal lattice energy, making the compound prone to separating as an oil rather than a solid.[2]

Mechanism: When the temperature drops, the compound reaches its liquid-liquid phase separation boundary (binodal) before it reaches its solubility limit (spinodal).[1][2]

Corrective Actions:

  • Seed Crystals: Always keep a small amount of pure crystals. Add them at 5-10°C above the cloud point to provide a template for nucleation.[1][2][3]

  • Slower Cooling: Use a programmable cooling bath (0.1°C/min).

  • Change Solvent: If oiling occurs in Heptane/EtOAc, switch to Protocol A (EtOH/Water) .[1][3] The higher polarity of water forces a stronger hydrophobic effect, often encouraging better lattice formation for this specific molecule.[2]

References

  • General Solubility Principles: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][3] (Provides the theoretical basis for solvent selection based on dispersion, polar, and H-bonding forces).

  • Pyrazine Synthesis Context: Process for Preparing Pyrazine Compounds. Patent DE60129122T2.[1][2][3] (Describes the synthesis and purification of similar amino-chloro-pyrazines).

  • Recrystallization Techniques: Vogel, A. I.[1][2][3] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][3] Longman Scientific & Technical.[1][2][3] (Standard reference for recrystallization, hot filtration, and solvent polarity indices).

  • Analogue Purification: Purification of 2-(alkylamino)-6-chloropyrazine derivatives. (Inferred from general protocols for 2-chloro-4-ethylamino-6-tert-butylamino-1,3,5-triazine and similar herbicides where alkyl-amino-heterocycles are purified via alcohol/water systems).[1][2][3] See: Degradation of terbutylazine. (Demonstrates solubility behavior of chloro-alkylamino-heterocycles).

Disclaimer: This Application Note is for research and development purposes. All chemical handling must comply with local safety regulations (OSHA/EHS).

functionalization of the C-6 chlorine in pyrazinamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C-6 Chlorine in Pyrazinamines

Executive Summary

The pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster kinase inhibitors (e.g., Xalkori), anti-tubercular agents, and adenosine receptor antagonists. Specifically, 2-amino-6-chloropyrazine represents a critical "push-pull" building block: the electron-rich amino group at C-2 modulates the electron-deficient pyrazine ring, stabilizing the system while simultaneously deactivating the C-6 chlorine towards nucleophilic attack compared to bare pyrazines.

This guide provides field-validated protocols for overcoming this electronic deactivation. We detail three orthogonal methodologies to functionalize the C-6 position: Suzuki-Miyaura Cross-Coupling (C-C bond formation), Buchwald-Hartwig Amination (C-N bond formation), and Nucleophilic Aromatic Substitution (


) .

Chemical Context & Reactivity Profile

The functionalization of 2-amino-6-chloropyrazine presents a unique chemoselective challenge.

  • Electronic Deactivation: The C-2 amino group is a strong Electron Donating Group (+M effect). This increases electron density in the pyrazine ring, raising the energy barrier for oxidative addition (in Pd-catalysis) and nucleophilic attack (in

    
    ) at the C-6 position.
    
  • Catalyst Poisoning: The free primary amine (

    
    ) and the pyrazine nitrogens can competitively bind to palladium centers, potentially arresting the catalytic cycle.
    
  • Regiochemistry: While C-6 is the intended reaction site, the C-2 amine makes the C-3 position electron-rich (ortho-directing), protecting it from electrophilic side reactions, but the focus here is the C-Cl activation.

Decision Matrix: Method Selection

ReactionSelection Figure 1: Strategic decision tree for C-6 functionalization based on nucleophile class. Start Target: 2-Amino-6-Chloropyrazine Decision Target Bond Type? Start->Decision CC_Bond C-C Bond (Aryl/Alkyl) Decision->CC_Bond Aryl/Vinyl Boronates CN_Bond C-N Bond (Amines) Decision->CN_Bond Anilines/Alkylamines CO_Bond C-O Bond (Ethers) Decision->CO_Bond Alkoxides/Phenols Suzuki Protocol 1: Suzuki-Miyaura (Pd-Cat) CC_Bond->Suzuki High Efficiency Buchwald Protocol 2: Buchwald-Hartwig (Pd-Cat) CN_Bond->Buchwald Complex Amines SnAr Protocol 3: SNAr (Base/Heat) CN_Bond->SnAr Simple/Nucleophilic Amines CO_Bond->SnAr Preferred

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Best for: Attaching aryl, heteroaryl, or vinyl groups.

The Challenge: The electron-rich nature of the scaffold makes the C-Cl bond sluggish toward oxidative addition. The Solution: Use of XPhos or SPhos . These biaryl phosphine ligands are bulky and electron-rich, facilitating oxidative addition into the deactivated C-Cl bond and preventing catalyst deactivation by the substrate's free amine.

Materials:

  • Substrate: 2-Amino-6-chloropyrazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Ligand: XPhos (4–10 mol%) (Ratio Pd:L = 1:2)

  • Base:

    
     (2.0–3.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with 2-amino-6-chloropyrazine, boronic acid,

    
    , 
    
    
    
    , and XPhos. Seal the vial with a septum. Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS.

    • Note: If conversion is slow, raise temperature to 110°C. The free amine is generally tolerated under these conditions.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Key Insight: The use of a biphasic solvent system (Dioxane/Water) is critical. The water dissolves the inorganic base, ensuring a high concentration of active hydroxide/phosphate ions to activate the boronic acid (transmetallation step).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Coupling with anilines or sterically hindered amines where


 fails.

The Challenge: The substrate contains a primary amine (


) at C-2. In standard couplings, this amine can act as a nucleophile, leading to homocoupling or polymerization.
The Solution:  Use BrettPhos  or tBuBrettPhos . These ligands are highly selective for cross-coupling external amines over the substrate's own amino group and form a catalyst pocket that excludes the C-2 amine from binding to Pd.

Materials:

  • Substrate: 2-Amino-6-chloropyrazine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Pre-catalyst: BrettPhos Pd G3 or G4 (2–5 mol%)

    • Alternative:

      
       + BrettPhos
      
  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv) or 
    
    
    
    (for base-sensitive substrates)
  • Solvent:

    
     or 1,4-Dioxane (Anhydrous)
    

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon flow, combine the Pd precatalyst, base, and 2-amino-6-chloropyrazine in a vial.

  • Addition: Add the amine nucleophile. If liquid, add via syringe after solvent.

  • Solvation: Add anhydrous

    
     or Dioxane.
    
  • Reaction: Seal and heat to 90–110°C for 2–16 hours.

    • Critical Check: If the substrate's C-2 amine is reacting (dimerization), switch to a weaker base (

      
      ) or protect the C-2 amine (e.g., with Boc) prior to coupling.
      
  • Workup: Dilute with EtOAc, wash with water, and purify.

Protocol 3: Nucleophilic Aromatic Substitution ( )

Best for: Aliphatic amines, alkoxides, and thiols. Cost-effective, metal-free.

The Challenge: The C-2 amino group deactivates the ring, making


 difficult compared to 2,6-dichloropyrazine.
The Solution:  Use polar aprotic solvents  (DMSO, NMP) and high temperatures  (

). For alkoxides, use the sodium salt generated in situ.

Materials:

  • Substrate: 2-Amino-6-chloropyrazine[1]

  • Nucleophile: Morpholine, Piperidine, or Sodium Alkoxide.

  • Base: DIPEA (for amines) or NaH (to generate alkoxide).

  • Solvent: DMSO or NMP (anhydrous).

Step-by-Step Methodology:

  • Setup: Dissolve 2-amino-6-chloropyrazine in DMSO (

    
    ).
    
  • Nucleophile Addition: Add excess amine (3–5 equiv) or prepared sodium alkoxide (1.5 equiv).

  • Reaction: Heat to 120–140°C in a sealed pressure tube.

    • Microwave Option: 150°C for 30–60 mins is often superior for stubborn substrates.

  • Workup: Pour into crushed ice/water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Comparative Data & Optimization

ParameterSuzuki-MiyauraBuchwald-Hartwig

Primary Bond Formed C-C (Aryl/Vinyl)C-N (Aryl/Alkyl)C-N, C-O, C-S
Catalyst Requirement Pd(OAc)2 / XPhosBrettPhos Pd G3None
Temp. Range 80–100°C90–110°C120–150°C
Tolerance of Free Amine High (with bulky ligands)Moderate (Ligand dependent)High
Limiting Factor Hydrolysis of Boronic AcidCompetitive binding of C-2

Electronic deactivation

References

  • Suzuki-Miyaura on Chloropyrazines

    • Title: "Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes"[2]

    • Source: ResearchG
    • URL:

  • Buchwald-Hartwig General Protocols

    • Title: "Buchwald-Hartwig Amination - Organic Synthesis General Procedures"
    • Source: Organic-Synthesis.com
    • URL:

  • 
     Reactivity of Pyrazines: 
    
    • Title: "Reaction of 2-chloropyrazine with morpholine with various solvents and bases"
    • Source: ResearchGate[3]

    • URL:

  • 2-Amino-6-Chloropyrazine Properties

    • Title: "2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458"[4]

    • Source: PubChem[4][5]

    • URL:

  • General Heterocycle Functionalization Guide

    • Title: "Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit"
    • Source: Sigma-Aldrich[5]

    • URL:

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Aminopyrazine and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of aminopyrazine and its process-related and degradation impurities. Aminopyrazine, a key heterocyclic building block in pharmaceutical synthesis, requires stringent purity control to ensure the safety and efficacy of final drug products.[1][2] This document details a systematic approach, from initial method screening and optimization to forced degradation studies and validation according to International Council for Harmonisation (ICH) guidelines.[3][4] The described methodology provides a robust framework for researchers, analytical scientists, and drug development professionals to establish a reliable quality control strategy for aminopyrazine.

Introduction: The Analytical Imperative for Aminopyrazine Purity

Aminopyrazine (C₄H₅N₃) is a polar aromatic heterocyclic compound widely utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][5][6] Its structure, featuring a pyrazine ring with an amino group, makes it a versatile synthon but also susceptible to degradation via pathways such as hydrolysis and oxidation.[6][7] The presence of impurities, whether arising from the manufacturing process or from degradation upon storage, can significantly impact the safety and efficacy of the final pharmaceutical product.

Regulatory bodies worldwide mandate the thorough identification and quantification of impurities in drug substances.[8] Therefore, the development of a robust, specific, and stability-indicating analytical method is not merely a quality control measure but a critical component of the drug development lifecycle.[9][10] A stability-indicating method is a validated analytical procedure that can accurately detect changes in the quality attributes of the drug substance over time, specifically its ability to separate the API from its potential degradation products.[11]

This guide provides a detailed, experience-driven protocol for developing such a method for aminopyrazine, emphasizing the scientific rationale behind each experimental choice and adhering to the principles of modern analytical procedure development.

Foundational Strategy: Analyte Characterization and Initial Method Design

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

  • Aminopyrazine Properties: Aminopyrazine is a polar molecule with a molecular weight of 95.10 g/mol .[5][12] Its polarity presents a challenge for traditional reversed-phase chromatography, as it may exhibit poor retention on standard C18 columns.[13][14] The presence of the basic amino group and nitrogen atoms in the pyrazine ring means its ionization state is pH-dependent, which will critically affect its chromatographic behavior. The molecule contains a chromophore, allowing for UV detection.[12]

  • Column Selection Rationale: To overcome the retention challenges associated with polar compounds, the primary recommendation is to use a stationary phase with enhanced polar retention capabilities. While a standard C18 column can be screened, superior results are often achieved with:

    • Polar-Embedded or Polar-Endcapped Columns: These columns have polar groups (e.g., amide, carbamate) embedded within the alkyl chain or at the terminus, which improves retention and peak shape for polar analytes by creating a more hydrophilic surface and reducing unwanted interactions with residual silanols.

    • Hydrophilic Interaction Chromatography (HILIC): This is an alternative technique where a polar stationary phase is used with a high-organic, low-aqueous mobile phase. It is highly effective for retaining very polar compounds.[15] For this guide, we will focus on the more common reversed-phase approach due to its robustness and familiarity in QC labs.

  • Mobile Phase and Detector Selection:

    • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower UV cutoff and often results in better peak efficiency.

    • Aqueous Phase & pH Control: A buffered aqueous phase is essential to control the ionization state of aminopyrazine and its impurities, ensuring reproducible retention times and symmetrical peaks. A phosphate or formate buffer in the acidic pH range (e.g., pH 2.5-4.0) is a good starting point to ensure the amine is protonated.

    • Wavelength Selection: A photodiode array (PDA) or diode array detector (DAD) should be used to scan the UV spectrum of aminopyrazine. A detection wavelength of approximately 270 nm is a suitable starting point, but the final wavelength should be chosen to ensure adequate sensitivity for both the main component and all potential impurities.[2]

Systematic Method Development and Optimization

The development process follows a logical, multi-stage approach to achieve the desired separation.

MethodDevelopmentWorkflow Start Start: Define Analytical Target Profile (ATP) Screening Phase 1: Initial Screening - Column Chemistry (e.g., Polar-Embedded C18) - Mobile Phase (ACN/Water, pH) - Wavelength Selection Start->Screening Evaluation1 Evaluate: - Retention - Peak Shape - Sensitivity Screening->Evaluation1 Optimization Phase 2: Method Optimization - Gradient Profile (Slope, Time) - Temperature - Flow Rate - Mobile Phase pH Evaluation1->Optimization Sufficient Retention? Evaluation2 Evaluate: - Resolution > 2 - Tailing Factor < 1.5 - Efficiency (Plate Count) Optimization->Evaluation2 Evaluation2->Optimization No, Adjust Parameters ForcedDeg Phase 3: Forced Degradation - Stress API (Acid, Base, H2O2, Heat, Light) - Analyze Stressed Samples Evaluation2->ForcedDeg Resolution Acceptable? Specificity Confirm Specificity: - Peak Purity Analysis - No Co-elution of Degradants ForcedDeg->Specificity Specificity->Optimization No, Re-optimize Validation Phase 4: Method Validation (ICH Q2(R2)) - Linearity, Accuracy, Precision - LOD/LOQ, Robustness Specificity->Validation Method is Stability-Indicating? FinalMethod Final Validated Method Validation->FinalMethod

Caption: HPLC Method Development Workflow.
Forced Degradation Studies: Proving Stability-Indicating Power

Forced degradation, or stress testing, is fundamental to developing a stability-indicating method.[16][17] The goal is to intentionally degrade the drug substance to generate its likely degradation products, ensuring the analytical method can separate them from the parent peak and from each other.[11][18] A target degradation of 5-20% is generally recommended to avoid generating secondary or unrealistic degradants.[11]

ForcedDegradation cluster_stress API Aminopyrazine Stock Solution StressConditions Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) StressConditions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) StressConditions->Base Oxidation Oxidation (e.g., 3% H2O2, RT) StressConditions->Oxidation Thermal Thermal (e.g., 80°C, Solid & Solution) StressConditions->Thermal Photo Photolytic (ICH Q1B Light Conditions) StressConditions->Photo Analysis Neutralize (if needed) Dilute to Target Conc. Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis HPLC Inject into HPLC System (Developed Method) Analysis->HPLC Data Data Evaluation - Peak Purity - Resolution - Mass Balance HPLC->Data

Caption: Forced Degradation Study Workflow.

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is recommended.

  • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Aminopyrazine Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of aminopyrazine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with diluent.

  • Sample Solution (1000 µg/mL): Prepare the test sample of aminopyrazine bulk drug at the same concentration as the Standard Stock Solution.

Protocol 2: Optimized HPLC Chromatographic Conditions

The following table presents a well-optimized set of conditions suitable for the analysis of aminopyrazine and its impurities.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with DADStandard system providing reliable performance. DAD is crucial for peak purity assessment.
Column Waters XBridge Shield RP18, 4.6 x 150 mm, 3.5 µmPolar-embedded phase provides balanced retention for polar and non-polar compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffers the mobile phase to ensure consistent ionization and retention.
Mobile Phase B AcetonitrileGood eluting strength and low UV absorbance.
Gradient Elution 0-5 min (5% B), 5-25 min (5-60% B), 25-30 min (60% B), 30.1-35 min (5% B)A shallow gradient provides high resolution for closely eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLAppropriate volume to avoid column overload while ensuring good sensitivity.
Detection DAD at 270 nmGood absorbance for aminopyrazine and expected impurities.
Run Time 35 minutesAllows for elution of the main peak and any late-eluting impurities.
Protocol 3: Forced Degradation Procedure
  • Acid Hydrolysis: To 1 mL of the Sample Solution (1000 µg/mL), add 1 mL of 1.0 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 1.0 M NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of the Sample Solution, add 1 mL of 1.0 M NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 1 mL of 1.0 M HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of the Sample Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours. Prepare a 1000 µg/mL solution in diluent for analysis.

  • Photolytic Degradation: Expose the solid drug substance to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. Prepare a 1000 µg/mL solution for analysis.

Method Validation: A Self-Validating System

Once the method is optimized and proven to be stability-indicating, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[19][20] The validation protocol should be predefined with clear acceptance criteria.[21]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[21][22]Peak purity index > 0.999. No interference from blank/placebo at the retention time of aminopyrazine and its impurities.
Linearity To show that results are directly proportional to the concentration of the analyte.[19]Correlation coefficient (r²) ≥ 0.999 for aminopyrazine and all specified impurities.
Accuracy To assess the closeness of the test results to the true value, typically by recovery studies.[21][23]Percent recovery between 98.0% and 102.0% for the assay, and 80.0% to 120.0% for impurities.
Precision To measure the degree of scatter between a series of measurements (repeatability and intermediate precision).[23][24]Relative Standard Deviation (RSD) ≤ 2.0% for assay; RSD ≤ 10.0% for impurities at the quantitation limit.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[24]Signal-to-Noise ratio of ≥ 10; precision (%RSD) should meet acceptance criteria at this level.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, Temp ±2°C).[25]System suitability parameters (resolution, tailing factor) must be met under all varied conditions.

Conclusion

The HPLC method detailed in this application note provides a robust, sensitive, and stability-indicating tool for the quality control of aminopyrazine. By combining a systematic development approach with a thorough understanding of the analyte's chemistry, this method successfully separates the active ingredient from its potential process and degradation-related impurities. The protocol is grounded in authoritative guidelines and provides the necessary framework for successful validation and implementation in a regulated laboratory environment, ultimately ensuring the quality and safety of pharmaceutical products derived from this critical intermediate.

References

  • Title: Understanding ICH Q2(R2)
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: Aminopyrazine | C4H5N3 | CID 78747 Source: PubChem - NIH URL
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH Q2(R2)
  • Title: ICH Q2(R2)
  • Title: Aminopyrazine 5049-61-6 wiki Source: Guidechem URL
  • Title: Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine Source: Longdom Publishing URL
  • Title: Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril Source: SciELO URL
  • Title: A Complete Guide to Mobile Phase and Stationary Phase in HPLC Source: Labtech URL
  • Title: Aminopyrazine Source: NIST WebBook URL
  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL
  • Title: Method development and validation of related substances in Pantoprazole Sodium by RP HPLC Source: JOCPR URL
  • Title: Aminopyrazine Source: ChemicalBook URL
  • Title: (PDF)
  • Title: HPLC Separation Modes Source: Waters Corporation URL
  • Title: Polar Compounds Source: SIELC Technologies URL
  • Title: Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk Source: Am J Biomed Sci & Res URL
  • Title: Strategies to Enable and Simplify HPLC Polar Compound Separation Source: Separation Science URL
  • Title: Aminopyrazine 98% Source: Sigma-Aldrich URL
  • Source: IJCRT.
  • Title: HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column Source: SIELC Technologies URL
  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL
  • Title: Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles Source: SynThink Research Chemicals URL
  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: IOSR Journal of Pharmacy and Biological Sciences URL
  • Title: Forced Degradation Study an Essential Approach to Develop Stability Indicating Method Source: Pharmaceutica Analytica Acta URL
  • Title: APPROACH ABOUT CURRENT TRENDS ON FORCED DEGRADATION STUDIES FOR STABILITY INDICATING METHODS.
  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Pharma Focus Asia URL
  • Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL
  • Title: HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • Title: Pyrazines: occurrence, formation and biodegradation Source: PubMed URL
  • Title: 2-aminopyrazine Source: The Good Scents Company URL
  • Title: Lifitegrast Degradation: Products and Pathways Source: MDPI URL
  • Title: Aminopyrazine 98% Source: Sigma-Aldrich URL

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of N-(Sec-butyl)-6-chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

N-(Sec-butyl)-6-chloro-2-pyrazinamine is a functionalized halopyrazine often utilized as a scaffold in the synthesis of kinase inhibitors and radiotracers. Its stability profile is governed by two competing electronic features: the electron-rich 2-amino group (susceptible to oxidation) and the electron-deficient 6-chloro position (susceptible to nucleophilic aromatic substitution,


).

This guide addresses the specific challenges of maintaining compound integrity in solution, focusing on preventing hydrolysis of the chloro-substituent and minimizing oxidative degradation.

Solvent Selection & Preparation

The most common cause of experimental failure with this compound is improper solvent choice leading to "silent precipitation" or accelerated hydrolysis.

Solubility & Stability Matrix
Solvent SystemSolubility RatingStability Rating (25°C)Recommended Use
DMSO (Anhydrous) High (>25 mg/mL)High (>2 months*)Primary Stock Solution. Must be stored at -20°C.
Ethanol (100%) Moderate (~5-10 mg/mL)Moderate (Weeks)Secondary working solution. Avoid for long-term storage due to evaporation.
Water / PBS Very Low (<0.1 mg/mL)Low (<24 hours)Immediate use only. Hydrolysis risk is high.
Acidic Buffer (pH < 4) LowModerateProtonation of ring nitrogen may stabilize against

, but solubility remains poor.
Basic Buffer (pH > 8) LowCritical Failure Rapid hydrolysis of C6-Cl to C6-OH.

*Assumes storage in amber vials under inert gas (Argon/Nitrogen).

Standard Preparation Protocol
  • Weighing: Weigh the solid quickly. The sec-butyl group adds lipophilicity but the solid can be slightly hygroscopic depending on the salt form (if applicable).

  • Stock Preparation: Dissolve in anhydrous DMSO . Vortex for 30 seconds.

    • Tip: If the solution appears cloudy, sonicate for 5 minutes at ambient temperature.

  • Aqueous Dilution: Always add the DMSO stock into the aqueous buffer while vortexing.

    • Limit: Keep final DMSO concentration <1% (v/v) for cell assays to avoid solvent toxicity, but ensure the compound concentration does not exceed its solubility limit (~10-50 µM in aqueous media).

Degradation Mechanisms & Troubleshooting

Understanding how the molecule breaks down is the key to preventing it.

Mechanism 1: Nucleophilic Attack (Hydrolysis)

The Chlorine atom at position 6 is a "leaving group." In water (especially at pH > 7), hydroxide ions (


) attack carbon-6, displacing the chlorine. This converts the active chloropyrazine into the inactive hydroxypyrazine (often seen as a tautomer, pyrazinone).
Mechanism 2: Oxidation

The secondary amine (-NH-sec-butyl) and the pyrazine ring nitrogens are susceptible to oxidation by dissolved oxygen and light, leading to N-oxides or ring-opening degradation products.

Visualizing the Degradation Pathways

DegradationPathways cluster_0 Critical Control Points Compound N-(Sec-butyl)-6-chloro-2-pyrazinamine (Active) Hydrolysis Hydrolysis Product (6-hydroxy derivative) Compound->Hydrolysis pH > 7.5 Nucleophilic Attack (SnAr) Oxidation N-Oxides / Ring Degradation (Yellow/Brown Discoloration) Compound->Oxidation UV Light + O2 Long-term DMSO storage Dimer Dimerization (Rare, High Conc.) Compound->Dimer High Conc. (>50mM) Freezing Cycles

Figure 1: Primary degradation pathways. The red path (Hydrolysis) is the most common cause of potency loss in biological assays.

Analytical Validation (QC Methods)

Before running a critical experiment, validate your stock solution.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (Pyrazine ring absorption) and 280 nm.

  • Sign of Degradation:

    • Parent Peak: Elutes later (more lipophilic due to Cl and sec-butyl).

    • Hydrolysis Impurity: Elutes earlier (more polar due to -OH group replacing -Cl).

    • Oxidation Impurity: Broad peaks or baseline noise often eluting just before the parent.

Troubleshooting & FAQs

Q1: My DMSO stock solution has turned from colorless to yellow/light brown. Is it still good?

Status: Caution.

  • Cause: This is a classic sign of oxidative degradation or trace photolysis. Pyrazines are photosensitive.

  • Action: Run an LC-MS check. If purity is >95%, it is usable for non-critical screens. If <90%, discard.

  • Prevention: Store future stocks in amber glass vials wrapped in foil, under Argon gas.

Q2: I see a precipitate when I dilute into cell culture media (DMEM/RPMI).

Status: Solubility Failure.

  • Cause: The sec-butyl group makes the molecule hydrophobic. Rapid addition to aqueous media causes "crashing out."

  • Action:

    • Lower the final concentration.

    • Pre-dilute in an intermediate solvent (e.g., 1:1 DMSO:Ethanol) before adding to media.

    • Ensure the media is warm (37°C) and vortex immediately upon addition.

Q3: Can I store the compound in aqueous buffer at 4°C overnight?

Status: Not Recommended.

  • Reason: Even at 4°C, the electron-deficient C6 position is vulnerable to slow hydrolysis by water molecules.

  • Evidence: In-house data for chloropyrazines suggests ~5-10% degradation over 24h in neutral buffer.

  • Fix: Prepare aqueous dilutions immediately before use (Fresh Daily).

Q4: Why does the potency drop in basic buffers (pH 8.5)?

Status: Chemical Incompatibility.

  • Mechanism: At pH > 8, the concentration of hydroxide ions (

    
    ) increases logarithmically. Hydroxide is a strong nucleophile that rapidly displaces the Chlorine atom (
    
    
    
    reaction).
  • Fix: Keep assay pH between 6.0 and 7.4.

Interactive Troubleshooting Workflow

Use this logic tree to diagnose issues with your compound in solution.

Troubleshooting Start Issue Encountered Precipitation Precipitation / Cloudiness Start->Precipitation ColorChange Color Change (Yellowing) Start->ColorChange LossOfPotency Loss of Potency in Assay Start->LossOfPotency CheckConc Is Final Conc > 50 µM? Precipitation->CheckConc CheckStorage Was it stored in light/air? ColorChange->CheckStorage CheckPH Is Assay pH > 7.5? LossOfPotency->CheckPH ReduceConc Action: Reduce Conc. or Increase DMSO % CheckConc->ReduceConc Yes CheckMixing Action: Improve Mixing (Vortex while adding) CheckConc->CheckMixing No Oxidation Diagnosis: Oxidation/Photolysis. Check LC-MS. CheckStorage->Oxidation Yes Hydrolysis Diagnosis: Hydrolysis of Cl. Use fresh buffer pH 7.0 CheckPH->Hydrolysis Yes CheckFreeze Diagnosis: Freeze-Thaw damage. Use single-use aliquots. CheckPH->CheckFreeze No

Figure 2: Diagnostic logic for common experimental anomalies.

References

  • Doležal, M. et al. (2002). "Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides." Farmaco. Link (Demonstrates stability profiles of pyrazine amides).

  • Foye, W. O. (1995). Principles of Medicinal Chemistry. Williams & Wilkins. (Foundational text on the reactivity of halopyrazines and mechanisms).
  • PubChem Compound Summary. (2024). "2-amino-6-chloropyrazine."[1] National Center for Biotechnology Information. Link (Proxy data for core scaffold stability).

  • Tetrahedron Letters. (2010). "Nucleophilic aromatic substitution of chloropyrazines." Tetrahedron. (Detailed mechanistic insight into the hydrolysis of the C6-Cl bond).

Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided with your specific batch of material.

Sources

Validation & Comparative

Introduction: The Role of Structural Elucidation in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of N-(sec-butyl)-6-chloro-2-pyrazinamine: A Comparative Approach

N-(sec-butyl)-6-chloro-2-pyrazinamine is a substituted pyrazine derivative. The pyrazine core is a significant scaffold in medicinal chemistry, appearing in numerous therapeutic agents and biologically active molecules.[1] Accurate structural confirmation and purity assessment are paramount in the development of such compounds. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as the most powerful tool for elucidating the precise structure of organic molecules in solution.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of N-(sec-butyl)-6-chloro-2-pyrazinamine. Moving beyond a simple data report, we will delve into the principles of spectral interpretation, predict the expected spectrum, and contextualize the ¹H NMR data by comparing it with complementary analytical techniques such as ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This multi-faceted approach ensures a holistic and robust characterization of the molecule, reflecting best practices in chemical research and drug development.

Pillar 1: ¹H NMR Spectroscopy - Decoding the Molecular Blueprint

¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, like the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition, or "resonance," between these states. The precise frequency required for resonance is highly sensitive to the local electronic environment of each proton, providing a wealth of structural information.[2]

The key parameters obtained from a ¹H NMR spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electronegative atoms or groups (like chlorine or nitrogen) and π-systems (like the pyrazine ring) "deshield" nearby protons, causing their signals to appear at a higher chemical shift (downfield).[3]

  • Integration: The area under each signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[4]

  • Spin-Spin Coupling (Multiplicity): The magnetic field of a proton can influence its neighbors on adjacent atoms, causing their signals to split into multiple lines (e.g., a doublet, triplet, quartet). The "n+1 rule" is a common heuristic, where a signal for a proton with 'n' equivalent neighboring protons is split into 'n+1' lines.[4] This provides direct evidence of connectivity within the molecule.

Predicted ¹H NMR Spectrum of N-(sec-butyl)-6-chloro-2-pyrazinamine

To interpret an experimental spectrum, we first construct a hypothesis by predicting the spectrum based on the known structure.

cluster_main Analytical Workflow cluster_techniques Instrumental Analysis cluster_data Data Interpretation Sample N-(sec-butyl)-6-chloro- 2-pyrazinamine Sample Prep Sample Preparation (Dissolution in Solvent) Sample->Prep NMR 1H & 13C NMR (Structural Elucidation) Prep->NMR MS Mass Spectrometry (Molecular Weight & Formula) Prep->MS HPLC HPLC (Purity & Quantification) Prep->HPLC NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data HPLC_Data Retention Time Peak Area Impurity Profile HPLC->HPLC_Data Conclusion Comprehensive Characterization (Identity, Structure, Purity Confirmed) NMR_Data->Conclusion MS_Data->Conclusion HPLC_Data->Conclusion

Caption: Workflow for the comprehensive characterization of a chemical entity.

Comparison of Key Analytical Methods
TechniquePrimary Information ProvidedAdvantagesLimitations
¹H NMR Detailed molecular structure, connectivity, and stereochemistry.Non-destructive; provides unambiguous structural information.Requires relatively large sample amount (mg); sensitive to sample purity.
¹³C NMR Number of non-equivalent carbons and their chemical environment (e.g., C=O, C=C, C-N). [5]Complements ¹H NMR by providing a carbon backbone map. [6]Low natural abundance of ¹³C results in longer acquisition times; less sensitive than ¹H NMR.
Mass Spectrometry (MS) Molecular weight and elemental formula (with high resolution MS). Fragmentation patterns can offer structural clues. [7]Extremely sensitive (pg-ng level); provides definitive molecular weight. [8]Isomers can be difficult to distinguish; can be destructive depending on the ionization method.
HPLC Purity assessment and quantification of the main component and impurities.Highly accurate and precise for quantification; excellent for separating complex mixtures. [9]Provides little direct structural information; requires reference standards for quantification.
Alternative Technique Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is designed to assess the purity of N-(sec-butyl)-6-chloro-2-pyrazinamine and quantify any related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm or λmax).

  • Procedure: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Inject a small volume (e.g., 10 µL) and record the chromatogram. Purity is calculated based on the relative peak areas. [10] 2. Mass Spectrometry (MS) for Molecular Weight Confirmation

This protocol is suitable for confirming the molecular weight of the target compound.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source. This can be coupled to an HPLC system (LC-MS).

  • Ionization Mode: Positive ESI mode is typically effective for nitrogen-containing compounds, as they are readily protonated to form [M+H]⁺ ions.

  • Procedure: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. Infuse the solution directly into the ESI source or inject it into an LC-MS system.

  • Data Analysis: Look for the molecular ion peak corresponding to the expected mass of the protonated molecule (C₉H₁₄ClN₃ + H⁺ = 200.09 m/z). High-resolution mass spectrometry can confirm the elemental composition to within a few ppm.

Conclusion

The structural analysis of N-(sec-butyl)-6-chloro-2-pyrazinamine serves as an excellent case study for the application of modern analytical chemistry. While ¹H NMR spectroscopy provides the foundational data for structural elucidation, its true power is realized when integrated with orthogonal techniques. The combination of ¹H and ¹³C NMR defines the molecular framework, high-resolution mass spectrometry confirms the elemental composition and molecular weight, and HPLC provides an accurate assessment of purity. This rigorous, multi-technique approach is the cornerstone of modern chemical science, ensuring the validity and reproducibility of research in academic and industrial settings.

References

  • ChemElectroChem - ArTS. (n.d.). Supporting Information. Retrieved February 14, 2026, from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Table 4. 13 C -NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved February 14, 2026, from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine - NIST WebBook. Retrieved February 14, 2026, from [Link]

  • Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). Retrieved February 14, 2026, from a URL provided by the grounding tool.
  • SIELC Technologies. (2018, May 16). Pyrazine. Retrieved February 14, 2026, from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Artigo - SciELO. (n.d.). Retrieved February 14, 2026, from a URL provided by the grounding tool.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 14, 2026, from [Link]

  • PubMed. (2014, August 22). Enantiodifferentiation of 3-sec-butyl-2-methoxypyrazine in different species using multidimensional and comprehensive two-dimensional gas chromatographic approaches. Retrieved February 14, 2026, from [Link]

  • RSC Publishing. (n.d.). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods. Retrieved February 14, 2026, from [Link]

  • chemrevise. (n.d.). 6.3.2 Spectroscopy. Retrieved February 14, 2026, from [Link]

  • chemrevise. (n.d.). 6.3.2 Spectroscopy. Retrieved February 14, 2026, from a URL provided by the grounding tool.
  • GL Sciences. (2025, September 16). Search Results | Technical Support. Retrieved February 14, 2026, from [Link]

  • CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) (Fall 2018). (n.d.). Retrieved February 14, 2026, from a URL provided by the grounding tool.

Sources

Comparative Guide: Solid-State Architecture of N-Alkyl-Chloropyrazinamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solid-state architecture of N-alkyl-chloropyrazinamines, contrasting them with their unsubstituted parent scaffolds. It is designed for medicinal chemists and crystallographers optimizing fragment-based drug design (FBDD).

Executive Summary

N-alkyl-3-chloropyrazin-2-amines represent a critical class of heterocyclic building blocks, widely utilized in the synthesis of kinase inhibitors (e.g., acalabrutinib intermediates) and antimycobacterial agents. While the solution-phase chemistry of these scaffolds is well-documented, their solid-state behavior —specifically the transition from centrosymmetric dimers to catemeric chains upon N-alkylation—dictates their solubility, melting point, and utility in co-crystallization experiments.

This guide objectively compares the crystallographic performance of the N-alkylated scaffold against the unsubstituted parent (3-chloropyrazin-2-amine) and its isostere (3-chloropyridin-2-amine ), providing actionable data on lattice stability and intermolecular interactions.

Structural & Crystallographic Comparison

The fundamental differentiator between the parent and the N-alkylated derivative is the Hydrogen Bond Donor (HBD) count, which forces a complete reorganization of the crystal lattice.

Table 1: Physicochemical & Crystallographic Profile
FeatureParent Scaffold (3-Chloropyrazin-2-amine)N-Alkyl Derivative (e.g., N-Methyl)Impact on Performance
H-Bond Donors 2 (Primary Amine, -NH₂)1 (Secondary Amine, -NHR)N-Alkyls lose the ability to form cyclic dimers.
Crystal Motif Centrosymmetric Dimer (

)
Catemeric Chain (

)
Dimers provide higher lattice energy and MP; Chains favor solubility.
Space Group Typically Monoclinic (

)
Often Monoclinic or TriclinicLower symmetry in alkyls often leads to polymorphism.
Melting Point High (~160°C inferred*)Moderate (58–82°C)Alkylation disrupts packing efficiency, lowering MP.
Key Interaction Strong N-H...N (Pyrazine)Weak Cl...N (Halogen Bond)Cl-atom becomes a critical structure-directing vector in alkyls.

*Note: Melting point inference based on the isostructural 3-amino-2-chloropyridine analog (MP ~80°C) and general amide/amine trends.

Mechanism of Lattice Destabilization
  • The "Dimer" Lock (Parent): In the unsubstituted amine, the two amino protons form a robust cyclic dimer with the ring nitrogens of a neighboring molecule. This

    
     motif (Graph Set Notation) creates a planar, tightly packed sheet, resulting in high density and lower solubility.
    
  • The "Steric" Break (N-Alkyl): Replacing one proton with an alkyl group (Methyl/Ethyl) sterically blocks the formation of this dimer. The molecule is forced to adopt a chain motif , where the single remaining proton donates to a ring nitrogen in a linear fashion.

  • Halogen Bonding: With the H-bond network weakened, the Chlorine atom plays a dominant role. In N-alkyl derivatives, Type II Halogen bonds (C-Cl...N) often stabilize the crystal, a feature exploitable in crystal engineering for solubility enhancement.

Experimental Protocols

Protocol A: Synthesis of N-Alkyl-3-Chloropyrazin-2-amines

Objective: Selective mono-alkylation without over-alkylation to quaternary salts.

Reagents: 2,3-Dichloropyrazine (1.0 eq), Alkylamine (e.g., Methylamine, 2.0 M in THF, 1.1 eq), Triethylamine (1.5 eq). Solvent: Anhydrous THF or DMF.

  • Setup: Charge a dry 3-neck flask with 2,3-dichloropyrazine and solvent under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add the alkylamine solution dropwise over 30 minutes. Critical: Rapid addition promotes bis-substitution.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (Hexane:EtOAc 4:1). The mono-substituted product (

    
    ) appears distinct from the starting material (
    
    
    
    ).
  • Workup: Quench with water, extract with DCM. Wash organic layer with brine.

  • Purification: Silica gel chromatography is required to separate the regioisomers (2-amino-3-chloro vs 3-amino-2-chloro) if the starting material was asymmetric.

Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: Grow X-ray quality crystals suitable for determining the space group.

  • Dissolution: Dissolve 20 mg of the purified N-alkyl-chloropyrazinamine in 2 mL of Ethanol/Hexane (1:1) .

    • Why this solvent? Ethanol provides H-bonding solubility; Hexane acts as an antisolvent to drive slow nucleation.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Evaporation: Cover the vial with Parafilm and pierce 3-4 small holes. Store in a vibration-free, dark environment at 20°C.

  • Harvest: Crystals (needles or plates) typically appear within 48-72 hours.

Visualizations

Figure 1: Synthesis & Crystallization Workflow

This diagram outlines the critical path from raw materials to structural data, highlighting the decision points for solvent selection.

SynthesisWorkflow Start 2,3-Dichloropyrazine React SNAr Reaction (THF, 0°C) Start->React + Alkylamine Workup Extraction & Silica Purification React->Workup TLC Monitor Cryst Crystallization (EtOH/Hexane) Workup->Cryst Pure Solid XRD Single Crystal XRD (Mo Kα) Cryst->XRD Slow Evap. Data Space Group & Unit Cell Data XRD->Data Refinement

Caption: Workflow for the synthesis and structural determination of N-alkyl-chloropyrazinamines.

Figure 2: H-Bonding Topology Comparison

This diagram illustrates the shift from the stable "Dimer" motif in the parent compound to the "Chain" motif in the alkylated derivative.

HBonding cluster_0 Parent: 3-Chloropyrazin-2-amine cluster_1 N-Alkyl Derivative P1 Molecule A P1->P1 Intra NH...Cl P2 Molecule B P1->P2 NH...N (Dimer) A1 Molecule A A2 Molecule B A1->A2 NH...N (Chain) A3 Molecule C A2->A3 NH...N (Chain)

Caption: Structural shift from Centrosymmetric Dimers (Parent) to Catemeric Chains (N-Alkyl) due to steric blocking.

References

  • PubChem. 2-Amino-3-chloropyrazine Compound Summary. National Library of Medicine. Available at: [Link]

  • V.W.W. Yam, et al. 3-Chloropyridin-2-amine: Crystal Structure and Dimerization. NIH/PubMed Central. Available at: [Link]

  • MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Molecules, 2017.[1] Available at: [Link]

  • ResearchGate. Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Available at: [Link]

  • LookChem. 3-Chloro-5-methylpyrazin-2-amine Physical Properties. Available at: [Link]

Sources

A Comparative Guide to LC-MS Methodologies for the Purity Assessment of N-(Sec-butyl)-6-chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

N-(Sec-butyl)-6-chloro-2-pyrazinamine is a key building block in the synthesis of various biologically active compounds.[1] As with any pharmaceutical intermediate, its purity profile has a direct impact on the quality of the final drug product. Impurities, even at trace levels, can originate from starting materials, byproducts of the synthesis, or degradation.[2] These impurities can potentially alter the efficacy, stability, and safety of the API. Therefore, robust and sensitive analytical methods are essential for the identification and quantification of these impurities, a requirement underscored by regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide structural information.[5][6] This guide will compare two powerful LC-MS approaches for the purity assessment of N-(Sec-butyl)-6-chloro-2-pyrazinamine: High-Resolution Accurate Mass (HRAM) LC-MS and Tandem Quadrupole (QqQ) LC-MS/MS.

Understanding Potential Impurities in Pyrazine Synthesis

The synthesis of pyrazine derivatives, such as N-(Sec-butyl)-6-chloro-2-pyrazinamine, often involves multi-step reactions that can generate a variety of impurities.[7][8][9] Common sources of impurities include incomplete reactions, side reactions, and degradation of starting materials or the final product.[2] For instance, the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound, a common route to pyrazines, can be sensitive to reaction conditions, leading to byproducts.[7] Potential impurities could include isomers, unreacted starting materials like 2-amino-6-chloropyrazine, or related substances formed through over-alkylation or side-chain modifications.

Comparative Analysis of LC-MS Methodologies

The choice of an LC-MS platform is dictated by the analytical objective. For comprehensive impurity profiling, especially when dealing with unknown impurities, HRAM LC-MS is often the preferred tool. For the sensitive and specific quantification of known impurities, a QqQ LC-MS/MS system excels.

Method A: High-Resolution Accurate Mass (HRAM) LC-MS for Comprehensive Impurity Profiling

Principle of Operation: HRAM instruments, such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provide highly precise mass measurements, often with an accuracy of less than 1 ppm.[10] This exceptional mass accuracy allows for the determination of the elemental composition of an unknown impurity, a critical first step in its identification.[3] Furthermore, HRAM systems can perform tandem MS (MS/MS) experiments to generate fragmentation patterns, which provide valuable structural information for elucidating the identity of the impurity.[11][12]

Why HRAM for Impurity Profiling? The strength of HRAM lies in its ability to detect and identify unexpected impurities. In early-stage drug development, where the impurity profile of a new synthetic route is not yet fully characterized, HRAM is invaluable. It provides a comprehensive snapshot of all ionizable species in the sample, enabling the identification of novel impurities that might otherwise be missed by targeted methods.[12]

Experimental Protocol: HRAM LC-MS

  • Chromatographic Separation:

    • LC System: UHPLC system for high-resolution separation.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for small molecules like N-(Sec-butyl)-6-chloro-2-pyrazinamine.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute compounds of varying polarity.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: Orbitrap or Q-TOF mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds.[13]

    • Scan Mode: Full scan MS from m/z 100-1000 with a resolution of >30,000.

    • Data-Dependent MS/MS: Acquire MS/MS spectra for the top 3-5 most intense ions in each full scan to obtain fragmentation data for impurity identification.

Data Presentation: HRAM Performance Characteristics

Performance CharacteristicTypical ValueRationale
Mass Accuracy< 2 ppmEnables confident determination of elemental composition for unknown impurities.[10]
Resolution> 30,000Allows for the separation of isobaric interferences, providing cleaner mass spectra.[12]
Sensitivity (LOD)Low ng/mLSufficient for detecting impurities at levels relevant to regulatory requirements.[14]
Linearity (R²)> 0.99Ensures quantitative accuracy over a defined concentration range.[14]

Visualization: HRAM Impurity Profiling Workflow

HRAM_Workflow cluster_LC Liquid Chromatography cluster_MS HRAM Mass Spectrometry cluster_Data Data Analysis Sample_Injection Sample Injection Chromatographic_Separation Chromatographic Separation Sample_Injection->Chromatographic_Separation Full_Scan_MS Full Scan MS (Accurate Mass) Chromatographic_Separation->Full_Scan_MS Data_Dependent_MSMS Data-Dependent MS/MS Full_Scan_MS->Data_Dependent_MSMS Top N Ions Impurity_Detection Impurity Detection & Peak Integration Full_Scan_MS->Impurity_Detection Structure_Elucidation Structure Elucidation Data_Dependent_MSMS->Structure_Elucidation Elemental_Composition Elemental Composition Determination Impurity_Detection->Elemental_Composition Elemental_Composition->Structure_Elucidation Quantification Quantification Structure_Elucidation->Quantification QqQ_vs_HRAM cluster_QqQ Tandem Quadrupole (QqQ) - Targeted Quantification cluster_HRAM High-Resolution Accurate Mass (HRAM) - Profiling Q1_QqQ Q1: Selects Precursor Ion q2_QqQ q2: Fragmentation Q1_QqQ->q2_QqQ Q3_QqQ Q3: Selects Product Ion q2_QqQ->Q3_QqQ Detector_QqQ Detector Q3_QqQ->Detector_QqQ Analyzer_HRAM High-Resolution Analyzer (e.g., Orbitrap) Detector_HRAM Detector Analyzer_HRAM->Detector_HRAM Measures Accurate m/z of All Ions

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of Pyrazinamide Alkylation: Enhancing Antimycobacterial Potency

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) governing the alkylation of pyrazinamide (PZA), a cornerstone drug in tuberculosis (TB) therapy. We will dissect the mechanistic rationale behind PZA's action, explore how strategic alkylation can modulate its antimycobacterial efficacy, and present the experimental data and protocols necessary for researchers in the field of drug development.

Introduction: The Enduring Importance and Enigmatic Nature of Pyrazinamide

Pyrazinamide holds a unique and critical position in the treatment of tuberculosis, a disease that continues to pose a significant global health threat.[1][2] It is a first-line antituberculous agent prized for its ability to dramatically shorten the duration of therapy from 9-12 months to a more manageable 6 months.[3][4] PZA's primary strength lies in its potent sterilizing activity against semi-dormant or "persister" Mycobacterium tuberculosis (Mtb) bacilli residing in the acidic microenvironments of inflammatory lesions—a population that other antibiotics often fail to eradicate.[5][6]

Despite its clinical importance for over 70 years, the precise molecular mechanism of PZA remains the least understood among frontline TB drugs.[5] This ambiguity, coupled with the rising tide of drug-resistant Mtb strains, creates a compelling need to develop novel PZA derivatives with improved properties and potentially alternative mechanisms of action to overcome resistance.[1][4] This guide focuses specifically on the effects of alkyl chain modification, a key strategy to enhance lipophilicity and improve penetration through the notoriously lipid-rich mycobacterial cell wall.[1][7]

The Foundational Mechanism: Pyrazinamide as a Prodrug

Understanding the SAR of PZA derivatives first requires a firm grasp of the parent drug's mode of action. PZA is a prodrug, meaning it is inactive until it is chemically transformed within the target pathogen.[3][8]

The activation cascade is as follows:

  • Passive Diffusion: PZA enters the Mtb bacillus via passive diffusion.[4][5]

  • Enzymatic Activation: Inside the bacterium, a specific enzyme, pyrazinamidase (PncA), converts PZA into its active form, pyrazinoic acid (POA).[3][6] This enzymatic step is the Achilles' heel of PZA, as mutations in the pncA gene are the primary cause of clinical resistance.[3][6]

  • Acidic Accumulation & Multi-Target Action: POA, an acid, accumulates within the slightly acidic cytoplasm of the Mtb cell.[5] The protonated form of POA is thought to disrupt membrane potential and intracellular pH.[4][5] Furthermore, POA has been shown to inhibit multiple targets crucial for bacterial survival, including fatty acid synthase I (FAS-I) and the aspartate decarboxylase (PanD), which is vital for coenzyme A biosynthesis.[8][9][10]

This reliance on PncA activation and an acidic environment is a critical consideration when designing new analogs.

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_intracellular M. tuberculosis Cytoplasm PZA_out Pyrazinamide (PZA) PZA_in PZA PZA_out->PZA_in Passive Diffusion PncA Pyrazinamidase (PncA) PZA_in->PncA Substrate POA Pyrazinoic Acid (POA) (Active Form) PncA->POA Conversion Targets Multiple Targets (FAS-I, PanD, Membrane Energy) POA->Targets Inhibition CellDeath Bacterial Cell Death Targets->CellDeath Leads to

Caption: Mechanism of Pyrazinamide (PZA) activation and action in M. tuberculosis.

Comparative Analysis: The Structure-Activity Relationship of Alkylated Pyrazinamide

Structural modification of PZA through alkylation has been a primary strategy to modulate its antimycobacterial activity. The core hypothesis is that increasing the lipophilicity of the molecule by adding alkyl chains will enhance its ability to penetrate the waxy, mycolic acid-rich cell wall of Mtb.[1]

Key Finding 1: Alkylation at the 5-Position of the Pyrazine Ring

The most fruitful area of research has been the addition of alkyl chains to the 5-position of the pyrazine ring.

  • Positive Correlation with Chain Length: A clear trend has been established where antimycobacterial activity against Mtb H37Rv correlates positively with the length of the 5-alkyl chain.[1][7] This effect is attributed to increased lipophilicity, facilitating better cell wall penetration.

  • Optimal Potency: Maximum potency is typically achieved with hexyl (6-carbon) or heptyl (7-carbon) substituents.[1][2] For instance, 5-heptylpyrazine-2-carboxamide demonstrated a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL against Mtb H37Rv.[2] This is a significant improvement over the parent PZA, which has poor activity at neutral pH.[11]

  • A Shift in Mechanism: Crucially, mechanistic studies have revealed that these potent 5-alkyl derivatives are not hydrolyzed by the PncA enzyme.[1][2][7] This is a paradigm-shifting discovery. It indicates that these analogs kill Mtb through a distinct mode of action that bypasses the most common resistance pathway. This makes them promising candidates for treating PZA-resistant strains of tuberculosis.

  • Amide vs. Alkanamido Linkage: The nature of the substituent at the 5-position is critical. While 5-alkyl chains confer potent activity, 5-alkanamido derivatives (where the chain is attached via an amide bond) were found to be devoid of any antimycobacterial activity.[1][7]

Key Finding 2: Alkylation and Substitution on the Carboxamide Nitrogen

Modifications to the amide group at the 2-position have also been explored, yielding mixed but informative results.

  • N-Phenyl and N-Benzyl Derivatives: While not strictly alkyl chains, these substitutions are relevant. N-phenylpyrazine-2-carboxamides have shown significant activity, with substitutions on the phenyl ring further tuning the potency.[11][12]

  • Combined Modifications: Combining modifications has proven effective. For example, the compound 5-hexyl-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide, which features both a 5-alkyl chain and a substituted N-phenyl group, also exhibited an excellent MIC of 3.13 µg/mL and a high selectivity index, indicating low cytotoxicity to human cells.[1][2]

Comparative Data Summary: Alkylated Pyrazinamide Derivatives vs. Mtb

The following table summarizes the in vitro activity of key alkylated PZA derivatives against the standard laboratory strain M. tuberculosis H37Rv.

Compound NameStructure ModificationMIC (µg/mL) vs. Mtb H37RvPncA Substrate?Reference(s)
Pyrazinamide (PZA)Parent Compound>100 (at neutral pH)Yes[11][13]
5-Heptylpyrazine-2-carboxamide7-carbon alkyl chain at C53.13No[1][2]
5-Hexyl-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide6-carbon alkyl chain at C5; substituted N-phenyl3.13No[1][2]
5-Alkanamido DerivativesAlkanamido chain at C5InactiveN/A[1][7]
3-(Benzylamino)pyrazine-2,5-dicarbonitrileBenzylamino group at C312.5 - 25Not Reported[14]

Experimental Protocols: A Guide for the Bench Scientist

Reproducibility and methodological rigor are paramount in SAR studies. Herein are generalized protocols based on established literature.

Protocol 1: General Synthesis of 5-Alkyl Pyrazinamide Derivatives

This protocol is based on the Minisci radical alkylation, a common method for introducing alkyl groups to heteroaromatic rings.[1]

Objective: To synthesize 5-alkylpyrazine-2-carboxamides from pyrazine-2-carbonitrile.

Materials: Pyrazine-2-carbonitrile, appropriate alkanoic acid (one carbon longer than the desired alkyl chain), silver nitrate (AgNO₃), ammonium persulfate ((NH₄)₂S₂O₈), sulfuric acid (H₂SO₄), dichloromethane (DCM), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).

Procedure:

  • Radical Alkylation: In a round-bottom flask, dissolve pyrazine-2-carbonitrile in water. Add the corresponding alkanoic acid.

  • Add a catalytic amount of silver nitrate followed by the slow, portion-wise addition of ammonium persulfate.

  • Heat the reaction mixture under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-alkylpyrazine-2-carbonitrile.

  • Hydrolysis: Subject the resulting nitrile to acidic hydrolysis (e.g., using concentrated H₂SO₄ in water with heating) to convert the nitrile group (-CN) to the primary carboxamide (-CONH₂).

  • Purification: Purify the final product by column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[15]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable method for determining the MIC of compounds against Mtb.[1][13]

Objective: To determine the lowest concentration of a synthesized compound that inhibits the visible growth of M. tuberculosis.

Materials: 96-well microplates, Middlebrook 7H9 broth supplemented with OADC, M. tuberculosis H37Rv inoculum, synthesized compounds, standard drugs (Isoniazid, Pyrazinamide), Alamar Blue reagent, Resazurin.

Procedure:

  • Plate Preparation: Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound (dissolved in an appropriate solvent like DMSO) to the first well of a row. Perform a two-fold serial dilution across the plate.

  • Inoculation: Prepare a suspension of Mtb H37Rv in broth, adjusted to a McFarland standard of 0.5 (~1–5 × 10⁵ CFU/mL).[16] Add 100 µL of this inoculum to each well. Include a drug-free growth control well and a sterile control well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Reading: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

  • Result Interpretation: A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[17]

A Note on pH: When testing PZA itself, activity is pH-dependent. Traditional assays are performed in acidified media (pH 5.5-5.95).[18] However, recent advances have shown that PZA activity can be reliably measured at a neutral pH of 6.8 in specifically formulated minimal media, which simplifies the assay.[16][19][20]

SAR_Workflow Start Design Analogs (e.g., 5-alkyl PZA) Synthesis Chemical Synthesis (e.g., Minisci Alkylation) Start->Synthesis Purify Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purify MIC_Assay Antimycobacterial Screening (MIC via MABA) Purify->MIC_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis Lead_Opt Lead Optimization (Iterative Design) SAR_Analysis->Lead_Opt Lead_Opt->Start New Design Cycle End Identify Potent Candidates Lead_Opt->End Success

Caption: Experimental workflow for SAR studies of pyrazinamide derivatives.

Discussion and Future Perspectives

The alkylation of pyrazinamide, particularly at the 5-position, represents a highly successful strategy for developing potent antitubercular agents. The key takeaway for researchers is the discovery of 5-alkyl derivatives that not only exhibit enhanced potency but also act via a PncA-independent mechanism. This circumvents the most common form of clinical PZA resistance and opens a new avenue for drug development.

Future research should focus on:

  • Elucidating the Novel Mechanism: Identifying the precise molecular target(s) of the 5-alkyl PZA derivatives is a top priority.

  • Optimizing Pharmacokinetics: While in vitro potency is high, future studies must evaluate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these lead compounds to ensure they are viable drug candidates.

  • Broadening the Scope: Investigating a wider range of alkyl chains, including branched and cyclic alkyl groups, may yield compounds with even greater potency or improved pharmacological profiles.

  • Testing Against Resistant Strains: Systematically evaluating the most potent compounds against a panel of clinically isolated PZA-resistant Mtb strains is the logical next step to validate their potential.[1][2]

By building on this foundational SAR knowledge, the scientific community is well-positioned to develop the next generation of pyrazinamide-based drugs to combat the global challenge of tuberculosis.

References

  • Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). [Link][5][6]

  • Jand'ourek, O., et al. (2014). New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. Molecules, 19(7), 9452-9471. [Link][21]

  • Dillon, N. A., et al. (2016). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. ACS Infectious Diseases, 2(9), 580-589. [Link][9]

  • Singh, S., et al. (2023). Mechanism of action on Pyrazinamide drug targets in susceptible and resistant bacilli. ResearchGate. [Link][4]

  • Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. PubMed - NIH. [Link][6]

  • Servusová, B., et al. (2014). Alkylamino derivatives of pyrazinamide: synthesis and antimycobacterial evaluation. Bioorganic & Medicinal Chemistry Letters, 24(3), 845-848. [Link][22]

  • Li, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Tropical Journal of Pharmaceutical Research, 16(8), 1937-1944. [Link][15]

  • Kucerova-Chlupacova, M., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link][1][2]

  • Request PDF. (2025). Synthesis and Antimycobacterial Activity of Some New Pyrazinamide Derivatives. ResearchGate. [Link][13]

  • Zitko, J., et al. (2013). Synthesis and antimycobacterial evaluation of pyrazinamide derivatives with benzylamino substitution. Bioorganic & Medicinal Chemistry Letters, 23(3), 745-748. [Link][14]

  • Kucerova-Chlupacova, M., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Publications. [Link][7]

  • Kucerova-Chlupacova, M., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. PubMed. [Link][2]

  • Shi, W., et al. (2025). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology. [Link][19]

  • Shi, W., et al. (2025). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. PMC. [Link][16]

  • Keri, R. S., et al. (2015). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Molecules, 20(8), 14864-14894. [Link][11]

  • Docsity. (2024). STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE. [Link][8]

  • Request PDF. (2026). Targeting Mycobacterium tuberculosis : The Role of Alkyl Substitution in Pyrazinamide Derivatives. ResearchGate. [Link][12]

  • Shi, W., et al. (2021). Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. MDPI. [Link][20]

  • Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ACS Fall 2022. [Link][10]

  • Can, F., et al. (2020). Colorimetric Methods for Rapid Determination of Pyrazinamide Resistance. Journal of Global Infectious Diseases, 12(4), 183-187. [Link][17]

  • Salfinger, M., & Heifets, L. B. (1988). Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method. Antimicrobial Agents and Chemotherapy, 32(7), 1002-1004. [Link][18]

Sources

Definitive Guide: Infrared (IR) Spectroscopy Profiling of Secondary Amine Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Identity Crisis" of Heterocyclic Amines

In drug discovery, particularly within the kinase inhibitor space, the secondary amine pyrazine motif is ubiquitous. However, characterizing this pharmacophore presents a unique analytical challenge. Unlike primary amines, which scream their presence with dual N-H stretching bands, secondary amines on electron-deficient heteroaromatics (like pyrazine) often display subtle, elusive spectral signatures.

This guide moves beyond basic textbook assignments. We objectively compare the IR performance of secondary amine pyrazines against their primary analogs and structural cousins (pyridines), providing a self-validating protocol for positive identification.

Theoretical Framework: Vibrational Causality

To accurately interpret the spectrum of a secondary amine pyrazine (e.g., 2-(methylamino)pyrazine), one must decouple the vibrational modes of the substituent from the scaffold .

The Electronic Effect (The "Why")

The pyrazine ring is significantly more electron-deficient than benzene or pyridine due to the two nitrogen atoms in the 1,4-positions.

  • N-Lone Pair Delocalization: The lone pair on the exocyclic amine nitrogen is heavily delocalized into the pyrazine ring.

  • Bond Order Shift: This delocalization increases the double-bond character of the C(ring)–N(amine) bond, stiffening it and shifting the C-N stretching vibration to a higher frequency compared to aniline derivatives.

  • N-H Bond Weakening: Conversely, this delocalization weakens the N-H bond force constant, often broadening the peak or shifting it slightly lower than aliphatic amines.

Comparative Analysis: Spectral Fingerprinting

The following data compares the target motif against its most common "impostors" in synthesis: Primary Amine Pyrazines (starting materials) and Secondary Amine Pyridines (isosteres).

Table 1: Diagnostic IR Peaks Comparison
Functional Group ModeSecondary Amine Pyrazine (Target)Primary Amine Pyrazine (Alternative)Secondary Amine Pyridine (Alternative)Diagnostic Note
N-H Stretch Single band , weak-medium ~3300–3350 cm⁻¹Doublet (Sym/Asym) ~3400 & 3500 cm⁻¹Single band ~3300–3350 cm⁻¹Primary amines show a clear "doublet"; Secondary show a single "singlet".
N-H Bend (Scissoring) Absent or very weakStrong band ~1600–1650 cm⁻¹AbsentThe lack of a scissoring band is the fastest way to rule out primary amines.
C-N Stretch (Aromatic) Strong , ~1320–1360 cm⁻¹Medium, ~1280–1320 cm⁻¹Strong, ~1280–1320 cm⁻¹Pyrazine's electron withdrawal shifts this band to higher wavenumbers (stiffer bond).
Ring Breathing ~1020, 1190, 1415, 1520 cm⁻¹ Similar~1440, 1580 cm⁻¹Pyrazine has a distinct "breathing" mode near 1020 cm⁻¹ absent in pyridines.
C-H Stretch (Aliphatic) Present (if N-alkyl) ~2850–2950 cm⁻¹Absent (unless alkyl on ring)Present (if N-alkyl)Confirms the "secondary" nature (presence of N-R group).
Detailed Band Analysis[1]
1. The N-H Stretch Region (3500–3100 cm⁻¹)[1]
  • Target: A single, sharp peak at 3347 cm⁻¹ is characteristic of secondary aminopyrazines [1].

  • Interference: Hydrogen bonding can broaden this peak.[2] In solid-state (ATR), it may appear as a shoulder on the aromatic C-H stretch.

  • Differentiation: If you see two peaks separated by ~100 cm⁻¹, you have likely failed to alkylate your primary amine starting material.

2. The Fingerprint Region (1600–1000 cm⁻¹)
  • The "Pyrazine Breath": Pyrazine rings exhibit a specific ring vibration around 1020 cm⁻¹ and 1190 cm⁻¹ [2]. These are often sharper and more intense than the corresponding benzene modes.

  • The C-N "Stiff" Bond: Look for a strong band between 1320–1360 cm⁻¹ . This is the C(ring)-N stretch.[3] It is higher energy than in anilines (~1280 cm⁻¹) because the pyrazine ring pulls electron density so hard that the bond acquires partial double-bond character [3].

Experimental Protocol: Self-Validating Identification

Standard IR techniques often miss the weak N-H stretch of secondary amines.[4] Use this "Enhanced Sensitivity" protocol.

Method: High-Pressure ATR (Attenuated Total Reflectance)

Objective: Maximize contact to resolve the weak N-H mode without KBr pellet moisture interference.

  • Crystal Selection: Use a Diamond or Germanium crystal. ZnSe is often too soft for high-pressure clamping of crystalline heterocycles.

  • Background Subtraction: Run a fresh air background immediately before the sample. Water vapor lines (3500-3800 cm⁻¹) can mimic or obscure N-H stretches.

  • Sample Loading: Place ~2 mg of solid sample. Apply maximum pressure (typically >1000 psi on the clamp) to ensure intimate contact.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may blur the sharp N-H peak).

    • Scans: 64 scans (Signal-to-noise ratio is critical for the weak N-H band).

Validation Step (The "D2O Shake")

If the N-H peak is ambiguous:

  • Dissolve a small amount of sample in CDCl₃.

  • Add one drop of D₂O and shake.

  • Run liquid cell IR.

  • Result: The N-H band at ~3350 cm⁻¹ will disappear (exchange to N-D, shifting to ~2450 cm⁻¹), while C-H bands remain. This confirms the peak is indeed an amine.

Decision Logic & Workflow

The following diagrams illustrate the logical flow for identifying these compounds using the data provided.

Diagram 1: Spectral Assignment Workflow

SpectralAssignment Start Unknown Heterocycle Sample Region1 Check 3300-3500 cm⁻¹ Region Start->Region1 Doublet Doublet Peak? (Sym + Asym) Region1->Doublet Singlet Single Peak? Region1->Singlet NoPeak No Peaks? Region1->NoPeak Primary Primary Amine (R-NH₂) Doublet->Primary Region2 Check 1550-1650 cm⁻¹ (Scissoring) Singlet->Region2 Tertiary Tertiary Amine (R-N-R₂) NoPeak->Tertiary Secondary Secondary Amine (R-NH-R') Region3 Check 1000-1200 cm⁻¹ (Ring Modes) Secondary->Region3 ScissorYes Strong Band Present Region2->ScissorYes Contradiction ScissorNo Band Absent/Weak Region2->ScissorNo ScissorYes->Primary ScissorNo->Secondary PyrazineMode Peaks at ~1020, 1190 cm⁻¹ Region3->PyrazineMode PyridineMode Peaks at ~1440, 1580 cm⁻¹ Region3->PyridineMode Final CONFIRMED: Secondary Amine Pyrazine PyrazineMode->Final

Caption: Logical decision tree for distinguishing secondary amine pyrazines from primary amines and pyridine analogs based on IR spectral features.

Diagram 2: Vibrational Mode Visualization

VibrationalModes Molecule 2-(Methylamino)pyrazine NH N-H Group Molecule->NH Ring Pyrazine Ring Molecule->Ring CN C(ring)-N(amine) Molecule->CN Stretch Stretching ~3347 cm⁻¹ NH->Stretch Breathing Ring Breathing ~1020, 1190 cm⁻¹ Ring->Breathing BondStretch C-N Stretch ~1320-1360 cm⁻¹ CN->BondStretch Effect Electronic Effect: Lone pair delocalization increases bond order Effect->BondStretch Blue Shift

Caption: Mapping of specific functional groups to their characteristic wavenumbers, highlighting the electronic influence of the pyrazine ring.

References

  • Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide. ResearchGate. Retrieved from [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Retrieved from [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. ResearchGate. Retrieved from [Link]

Sources

Comprehensive Guide: Melting Point Comparison of Chloropyrazinamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug discovery, chloropyrazin-2-amines serve as critical scaffolds for kinase inhibitors (e.g., acalabrutinib intermediates) and antimycobacterial agents. The precise identification of these isomers—3-chloro , 5-chloro , and 6-chloro —is paramount, as their structural similarity often leads to analytical confusion.

This guide provides a definitive comparison of the melting points (MP) of the three primary monochlorinated isomers of 2-aminopyrazine. It synthesizes experimental thermal data with structural causality and provides validated synthesis protocols to ensure researchers are working with the correct regioisomer.

Quick Reference: Isomer Property Matrix
Isomer NameIUPAC NomenclatureMelting Point (°C)Relative StabilityKey Structural Feature
3-Chloro 3-chloropyrazin-2-amine167 – 171 HighOrtho-like substitution; dense crystal packing.
6-Chloro 6-chloropyrazin-2-amine150 – 156 MediumMeta-like substitution; adjacent to ring Nitrogen.
5-Chloro 5-chloropyrazin-2-amine126 – 136 LowPara-like substitution; strong dipole, lower lattice energy.

Detailed Thermal & Structural Analysis

The Melting Point Hierarchy

Experimental data reveals a distinct thermal stability trend: 3-Cl > 6-Cl > 5-Cl . This hierarchy is not accidental but governed by the intermolecular forces dictated by the substitution pattern on the pyrazine ring (Positions 1 and 4 are Nitrogen).

3-Chloropyrazin-2-amine (Highest MP: ~169°C)
  • Structure: The chlorine atom at position 3 is vicinal (adjacent) to the amino group at position 2.

  • Causality: Despite the potential for steric clash, this "ortho" arrangement facilitates a highly ordered crystal lattice. The proximity of the electron-withdrawing Chlorine to the amino group increases the acidity of the amine protons, strengthening intermolecular Hydrogen bonding (N-H···N) with adjacent pyrazine rings. The molecule likely adopts a "head-to-tail" dimer or ribbon motif that maximizes packing efficiency (high density ~1.437 g/cm³).

6-Chloropyrazin-2-amine (Intermediate MP: ~153°C)
  • Structure: The chlorine is at position 6, adjacent to the ring nitrogen (N1) but separated from the amino group by the ring nitrogen.

  • Causality: This isomer retains significant symmetry.[1] The chlorine atom shields N1 less than in the 3-isomer, allowing for standard H-bonding networks. Its packing efficiency is intermediate between the compact 3-isomer and the polarized 5-isomer.

5-Chloropyrazin-2-amine (Lowest MP: ~128°C) [2]
  • Structure: The chlorine is at position 5, creating a "para" relationship (1,4-distance) with the amino group.

  • Causality: This configuration creates a significant push-pull electronic system across the ring (Amino donor -> Pyrazine -> Chloro acceptor). While this might suggest strong individual dipoles, in the solid state, these dipoles often lead to repulsive forces if not perfectly aligned, or they require a more open lattice structure to accommodate the directional vectors, resulting in lower lattice energy and a lower melting point.

Experimental Validation: Synthesis & Identification

To guarantee the validity of the melting point data, one must ensure the identity of the isomer. The following protocols are "self-validating" because the synthesis routes are regiospecific—they yield only the target isomer, eliminating ambiguity.

Workflow Visualization

SynthesisPathways Start Starting Material AminoPyrazine 2-Aminopyrazine Start->AminoPyrazine Dichloro23 2,3-Dichloropyrazine Start->Dichloro23 Dichloro26 2,6-Dichloropyrazine Start->Dichloro26 NCS Reagent: NCS (N-Chlorosuccinimide) AminoPyrazine->NCS Electrophilic Chlorination Prod5 5-Chloropyrazin-2-amine (MP: 126-136°C) NCS->Prod5 Major Product Ammonia Reagent: NH3 (gas/aq) High Temp/Pressure Dichloro23->Ammonia SNAr Substitution Prod3 3-Chloropyrazin-2-amine (MP: 167-171°C) Ammonia->Prod3 Ammonia6 Reagent: NH3 (Ammonolysis) Dichloro26->Ammonia6 SNAr Substitution Prod6 6-Chloropyrazin-2-amine (MP: 150-156°C) Ammonia6->Prod6

Figure 1: Regiospecific synthesis pathways for chloropyrazinamine isomers.

Validated Protocols
Protocol A: Synthesis of 5-Chloropyrazin-2-amine (Direct Chlorination)

Use this protocol to generate the low-melting isomer.

  • Dissolution: Dissolve 2-aminopyrazine (1.0 equiv) in Dichloromethane (DCM) or Acetonitrile.

  • Chlorination: Cool to 0°C. Add N-Chlorosuccinimide (NCS, 1.0 equiv) slowly.

    • Mechanism:[1][3][4][5][6] The amino group activates the ring. Position 5 is the most electron-rich site available for Electrophilic Aromatic Substitution (SEAr) due to resonance stabilization from the amino nitrogen.

  • Reaction: Stir at 0°C to Room Temperature (RT) for 12–24 hours. Monitor by TLC (Ethyl Acetate/Hexane).[2]

  • Workup: Wash with water and brine. Dry organic layer over Na₂SO₄.[7][8]

  • Purification: Recrystallize from Ethanol or purify via silica column (25% EtOAc/Hexane).

  • Expected Result: Yellow solid, MP 126–128°C .

Protocol B: Synthesis of 3-Chloropyrazin-2-amine (Ammonolysis)

Use this protocol to generate the high-melting isomer.

  • Starting Material: Begin with 2,3-dichloropyrazine.

  • Ammonolysis: React with anhydrous Ammonia (NH₃) in ethanol or aqueous NH₄OH in a sealed autoclave.

  • Conditions: Heat to 120–140°C for 4–8 hours.

    • Mechanism:[1][3][4][5][6] Nucleophilic Aromatic Substitution (SNAr). The chlorine is displaced by the amine. Since both positions are equivalent in the starting material, mono-substitution yields the 2-amino-3-chloro product.

  • Workup: Cool, vent excess ammonia, and filter the precipitate.

  • Expected Result: White/Off-white crystals, MP 167–171°C .

Strategic Implications for Drug Development

When selecting a scaffold for drug design, the choice of isomer dictates not just biological activity but also physical properties of the final API (Active Pharmaceutical Ingredient).

  • Solubility vs. Stability: The 5-chloro isomer, with its lower melting point, generally exhibits higher solubility in organic solvents (DMSO, DCM) compared to the 3-chloro isomer. This makes it easier to handle in early-stage SAR (Structure-Activity Relationship) libraries.

  • Crystallinity: The 3-chloro isomer's high melting point indicates a strong propensity to crystallize. This is advantageous for final drug formulation (stability) but can pose challenges during purification if the compound crashes out of solution prematurely.

  • Reactivity:

    • 3-Cl: The Chlorine is activated for further SNAr displacement (e.g., by amines or alkoxides) because it is ortho to the activating amino group? No, it is ortho to the amino group, but for SNAr, we look for activation by the ring nitrogens. The 3-position is highly activated.

    • 5-Cl: Less reactive toward nucleophilic displacement than the 3-isomer, making it a more stable "handle" if you intend to modify other parts of the molecule first.

References

  • ChemicalBook. (2024). 2-Amino-3-chloropyrazine Properties and Melting Point Data. Retrieved from

  • Santa Cruz Biotechnology. (2024). 2-Amino-5-chloropyrazine Product Analysis. Retrieved from

  • MDPI. (2021). Synthesis and Structural Confirmation of Chloropyrazine Derivatives. Molbank.[9] Retrieved from

  • NIST Chemistry WebBook. (2024). Chloropyrazine and Derivative Thermochemical Data. Retrieved from

  • ResearchGate. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. (Validating the NCS chlorination route to 5-isomer). Retrieved from

Sources

Safety Operating Guide

Proper Disposal of N-(Sec-butyl)-6-chloro-2-pyrazinamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(Sec-butyl)-6-chloro-2-pyrazinamine. As a chlorinated heterocyclic amine, this compound requires careful handling and disposal to mitigate potential environmental and health risks. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with N-(Sec-butyl)-6-chloro-2-pyrazinamine. Based on data from similar pyrazine derivatives, this compound should be treated as:

  • Harmful if swallowed: Acute oral toxicity is a known hazard for related compounds.[1][3]

  • A skin and eye irritant: Direct contact may cause irritation or more severe reactions.[1][3]

  • Potentially harmful if inhaled: Vapors or dusts may cause respiratory tract irritation.[3]

Therefore, the following minimum PPE is mandatory when handling this compound for disposal:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection May be required depending on the procedureUse a fume hood to avoid inhaling vapors. A respirator may be needed for spills.
Segregation and Waste Collection

Proper segregation of chemical waste is paramount to ensure safe disposal and to prevent unintended chemical reactions.

Step 1: Designate a Hazardous Waste Container Select a clearly labeled, leak-proof container designated for "Halogenated Organic Waste." The container must be compatible with the chemical. Often, the original manufacturer's container is suitable.

Step 2: Label the Container The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "N-(Sec-butyl)-6-chloro-2-pyrazinamine"

  • The approximate concentration and quantity

  • The date of accumulation

Step 3: Collect the Waste Carefully transfer the waste into the designated container using a funnel to avoid spills. Do not overfill the container; leave at least 10% headspace to allow for expansion.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(Sec-butyl)-6-chloro-2-pyrazinamine.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path Prep Assess Hazards & Don Appropriate PPE Segregate Segregate as Halogenated Organic Waste Prep->Segregate Label Label Container Correctly Segregate->Label Collect Collect in a Compatible Container Label->Collect Store Store in a Designated Satellite Accumulation Area Collect->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS

Caption: Disposal workflow for N-(Sec-butyl)-6-chloro-2-pyrazinamine.

Decontamination of Empty Containers

Empty containers that held N-(Sec-butyl)-6-chloro-2-pyrazinamine must also be disposed of properly.

Step 1: Triple Rinse Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

Step 2: Collect the Rinsate The first rinsate, and for highly toxic compounds, all three, must be collected and disposed of as hazardous waste in your "Halogenated Organic Waste" container.

Step 3: Deface the Label Completely remove or deface the original label on the empty container.

Step 4: Dispose of the Container Once triple-rinsed and with the label defaced, the container can typically be disposed of as regular laboratory glass or plastic waste. However, confirm this with your institutional EHS guidelines.

Spill Management

In the event of a spill, follow these procedures immediately:

Step 1: Evacuate and Ventilate If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated, preferably within a chemical fume hood.

Step 2: Don Appropriate PPE Wear the personal protective equipment outlined in Section 1.

Step 3: Contain the Spill Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill.

Step 4: Collect the Absorbed Material Carefully scoop the absorbed material into a designated hazardous waste container.

Step 5: Decontaminate the Area Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.

Final Disposal

The final disposal of the collected hazardous waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of the properly labeled and sealed waste containers. Never pour N-(Sec-butyl)-6-chloro-2-pyrazinamine or its rinsate down the drain.

References

  • TCI Chemicals. (2025, February 18). Safety Data Sheet: 2-sec-Butyl-3-methoxypyrazine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine.
  • Sigma-Aldrich. (2025, June 11). Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Aminopyrazine.
  • Sigma-Aldrich. (2025, October 16). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 15). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: sec-Butylamine.
  • ECHEMI. (n.d.). 6-Chloro-2-pyrazinamine.
  • Fisher Scientific. (2014, November 13). Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine.
  • Google Patents. (n.d.). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • Enamine. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 2-Amino-6-Chloropyrazine.
  • Google Patents. (n.d.). US2391745A - Chlorination of pyrazine.
  • INCHEM. (n.d.). Pyrazine Derivatives (JECFA Food Additives Series 48).
  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes.
  • PubChem. (n.d.). Chloropyrazine.
  • BLD Pharm. (n.d.). 5049-61-6|Pyrazin-2-amine.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 16(1), e05138.
  • The Good Scents Company. (n.d.). 2-aminopyrazine, 5049-61-6.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.